4-Nitro-1H-benzo[d]imidazol-2(3H)-one
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-nitro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-8-4-2-1-3-5(10(12)13)6(4)9-7/h1-3H,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXYNHXFBYYIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399940 | |
| Record name | 4-Nitro-1H-benzo[d]imidazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85330-50-3 | |
| Record name | 4-Nitro-1H-benzo[d]imidazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one, a nitro-substituted benzimidazolone derivative of interest in medicinal chemistry and materials science. This document details the primary synthetic route, experimental protocols, and key characterization data.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group to the benzimidazole scaffold can significantly modulate its electronic properties and biological activity. This compound, in particular, presents a unique substitution pattern that warrants detailed investigation for its potential applications. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of novel benzimidazolone compounds.
Synthesis of this compound
The principal and most direct method for the synthesis of this compound is through the condensation of 3-nitro-1,2-phenylenediamine (also known as 3-nitro-ortho-phenylenediamine) with a suitable carbonyl-containing reagent, most commonly urea.[1] This reaction proceeds via an intramolecular cyclization to form the stable benzimidazolone ring system.
A general workflow for this synthesis is outlined below:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of benzimidazolones from ortho-phenylenediamines and urea.
Materials:
-
3-nitro-1,2-phenylenediamine
-
Urea
-
Water or a high-boiling point organic solvent (e.g., o-dichlorobenzene)
-
Hydrochloric acid (for purification, optional)
-
Sodium hydroxide (for purification, optional)
-
Activated charcoal (for decolorization, optional)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitro-1,2-phenylenediamine (1 equivalent) and urea (1.5-3 equivalents).
-
Solvent Addition: Add a suitable solvent. For an aqueous route, water can be used. The reaction is typically carried out at elevated temperatures (100-180 °C). For organic solvents, a high-boiling point solvent like o-dichlorobenzene can be used.
-
Heating: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by the evolution of ammonia gas. The reaction time can vary from several hours to overnight, depending on the solvent and temperature.
-
Work-up:
-
Aqueous Reaction: Cool the reaction mixture. The product may precipitate out. If not, the pH can be adjusted to induce precipitation. Collect the crude product by filtration.
-
Organic Solvent Reaction: Cool the reaction mixture. The product, being less soluble, will often precipitate. Filter the suspension to collect the crude product. Wash the solid with a suitable solvent to remove impurities.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. If the product is colored, it can be treated with activated charcoal in the hot solvent before filtration and recrystallization.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₅N₃O₃ |
| Molecular Weight | 179.13 g/mol |
| Appearance | Expected to be a yellow to light brown solid. |
| Melting Point | Not explicitly reported in the literature, but related nitrobenzimidazolones have high melting points, often above 200 °C.[2][3] |
| Solubility | Expected to have low solubility in water and non-polar organic solvents, with better solubility in polar aprotic solvents like DMSO and DMF. |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | The spectrum is expected to show signals for the three aromatic protons on the benzene ring and the two N-H protons of the imidazolone ring. The aromatic protons will likely appear as a complex multiplet in the downfield region due to the electron-withdrawing effect of the nitro group. The N-H protons are expected to be broad singlets.[1] |
| ¹³C NMR | The spectrum should display seven distinct signals for the carbon atoms. The carbonyl carbon of the imidazolone ring will appear significantly downfield. The aromatic carbons will resonate in the typical aromatic region, with the carbon bearing the nitro group being deshielded. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands are expected for the N-H stretching of the amide groups (around 3200-3400 cm⁻¹), the C=O stretching of the imidazolone ring (around 1700-1750 cm⁻¹), the C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (179.13 g/mol ). |
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited in the public domain, the benzimidazole scaffold is a well-established pharmacophore. Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, and it is plausible that this compound could interact with various biological targets.
A hypothetical signaling pathway that could be investigated for this class of compounds is outlined below. Given the anticancer potential of many benzimidazole derivatives, a possible mechanism could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
References
An In-depth Technical Guide to 4-Nitro-1H-benzo[d]imidazol-2(3H)-one (CAS Number: 85330-50-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitro-1H-benzo[d]imidazol-2(3H)-one is a nitro-substituted benzimidazolone derivative. The benzimidazole core is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of a nitro group can significantly influence the electronic properties and biological activity of the parent molecule. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of this compound, based on available scientific literature.
Core Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 85330-50-3 | N/A |
| Molecular Formula | C₇H₅N₃O₃ | N/A |
| Molecular Weight | 179.13 g/mol | N/A |
| Appearance | Light yellow to yellow solid | N/A |
| Storage Temperature | 2-8°C | N/A |
Synthesis and Experimental Protocols
Strategy 1: Cyclization of a Nitro-substituted o-Phenylenediamine
This is a common and effective method for the formation of the benzimidazolone core. A U.S. Patent describes a general process for the manufacture of benzimidazolones by reacting an o-phenylenediamine with urea in a suitable solvent.
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitro-1,2-phenylenediamine (1 equivalent) and urea (1.1 equivalents).
-
Solvent Addition: Add a high-boiling point, water-immiscible organic solvent such as o-dichlorobenzene.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 135°C and 180°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove residual o-dichlorobenzene, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthesis of this compound via Cyclization.
Strategy 2: Nitration of the Benzimidazolone Core
Another viable approach is the direct nitration of the pre-formed 1,3-dihydro-2H-benzimidazol-2-one ring. Research on the synthesis of trinitro- and dinitro- derivatives of benzimidazolone demonstrates that the aromatic ring of this heterocyclic system is susceptible to electrophilic nitration.
Proposed Experimental Protocol:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) to a stirred mixture of concentrated nitric acid and concentrated sulfuric acid. The ratio of the acids can be optimized to favor mono-nitration.
-
Reaction Conditions: Maintain the temperature of the reaction mixture below 10°C during the addition. After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and then dried. Purification can be achieved by recrystallization from a suitable solvent.
Caption: Synthesis of this compound via Nitration.
Biological Activity and Potential Applications
Specific biological activity data for this compound is not extensively reported in the current literature. However, the broader class of nitrobenzimidazole derivatives has been the subject of significant research, revealing a range of potential therapeutic applications.
Anticancer Potential of Related Compounds
Numerous studies have demonstrated the cytotoxic effects of nitrobenzimidazole derivatives against various cancer cell lines. The presence of a nitro group, an electron-withdrawing group, has been shown in some structure-activity relationship (SAR) studies to enhance the anticancer activity of the benzimidazole scaffold. For instance, certain nitro-substituted benzimidazoles have exhibited inhibitory activity against enzymes crucial for cancer cell proliferation.
It is important to note that the position of the nitro group on the benzimidazole ring can significantly impact the biological activity. While some studies on other isomers show potent anticancer effects, the specific activity of the 4-nitro isomer remains to be fully elucidated.
Antimicrobial Properties of the Benzimidazole Scaffold
The benzimidazole core is a key structural motif in a number of antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of other vital cellular processes. While specific data for this compound is lacking, it is plausible that this compound may exhibit some degree of antimicrobial activity. Further screening against a panel of bacterial and fungal strains would be necessary to confirm this.
Signaling Pathways and Mechanism of Action (Hypothesized)
Given the absence of direct experimental evidence for this compound, any discussion of its mechanism of action or interaction with signaling pathways is speculative and based on the known activities of related compounds.
Many biologically active benzimidazole derivatives exert their effects by interacting with key enzymes in cellular signaling cascades. For example, some have been shown to be inhibitors of protein kinases, which are critical regulators of cell growth, differentiation, and survival. A potential mechanism of action for a nitrobenzimidazole derivative could involve the inhibition of a kinase within a cancer-related signaling pathway, such as the MAPK/ERK or PI3K/Akt pathways.
The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of a novel benzimidazole derivative like this compound.
Caption: Workflow for Investigating the Mechanism of Action of a Novel Compound.
Conclusion and Future Directions
This compound represents an understudied molecule within the broader, pharmacologically significant class of benzimidazoles. While its fundamental properties are known, a significant opportunity exists for further research to fully characterize this compound.
Future research efforts should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol, accompanied by comprehensive spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
-
Biological Screening: Systematic evaluation of its cytotoxic activity against a diverse panel of cancer cell lines and its antimicrobial activity against a broad range of pathogens.
-
Mechanism of Action Studies: In-depth investigation into its molecular targets and its effects on relevant cellular signaling pathways, should biological activity be identified.
The elucidation of these currently unknown properties will be crucial in determining the potential of this compound as a lead compound in future drug discovery and development programs.
Spectral Analysis of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete public spectral dataset for this specific molecule, this guide presents predicted and comparative data based on structurally similar compounds. The methodologies provided are standardized protocols applicable for the spectral characterization of this and related organic molecules.
Chemical Structure
Systematic Name: 4-Nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one
Molecular Formula: CࠧHࠥNࠣOࠣ
Molecular Weight: 179.12 g/mol
Structure:
Predicted and Comparative Spectral Data
The following tables summarize the expected spectral data for this compound based on the analysis of related compounds such as 4-nitroimidazole, benzimidazole derivatives, and other nitro-aromatic compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 11.0 | Singlet (broad) | 1H | N-H (imidazole) |
| ~8.0 - 8.2 | Doublet | 1H | Ar-H |
| ~7.5 - 7.7 | Triplet | 1H | Ar-H |
| ~7.2 - 7.4 | Doublet | 1H | Ar-H |
| ~9.0 - 9.5 | Singlet (broad) | 1H | N-H (imidazole) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C=O (urea) |
| ~140 - 145 | C-NO₂ |
| ~130 - 135 | Ar-C |
| ~120 - 125 | Ar-C |
| ~110 - 115 | Ar-C |
| ~105 - 110 | Ar-C |
| ~145 - 150 | C=N (imidazole) |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Strong, Broad | N-H Stretching |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 1720 - 1700 | Strong | C=O Stretching (urea) |
| 1620 - 1600 | Medium | C=C Aromatic Stretching |
| 1550 - 1500 | Strong | Asymmetric NO₂ Stretching |
| 1350 - 1300 | Strong | Symmetric NO₂ Stretching |
| 800 - 700 | Strong | C-H Bending (out-of-plane) |
Sample Preparation: KBr pellet
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 179 | [M]⁺ (Molecular Ion) |
| 133 | [M - NO₂]⁺ |
| 105 | [M - NO₂ - CO]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[1][2]
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.[1]
-
The final solution height in the NMR tube should be approximately 4-5 cm.[3]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.[4]
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.[4]
-
Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[4][5]
-
Place a small amount of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5][6]
-
-
Instrument Setup and Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction:
-
For a volatile solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the high-vacuum source of the mass spectrometer.
-
The sample is gently heated to promote volatilization.[7]
-
-
Ionization and Analysis:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9] This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller charged species.[8][9]
-
The resulting ions are accelerated by an electric field and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[10]
-
A detector records the abundance of each ion at a specific m/z value.
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound.
-
The fragmentation pattern provides valuable information about the structure of the molecule.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the spectral analysis of this compound.
Caption: NMR Spectroscopy Experimental Workflow.
Caption: FT-IR Spectroscopy Experimental Workflow.
Caption: Mass Spectrometry (EI) Experimental Workflow.
Caption: Logical Relationship of Spectroscopic Methods for Structural Elucidation.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 4. shimadzu.com [shimadzu.com]
- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 6. azom.com [azom.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide on the Solubility of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
This compound belongs to the benzimidazole family, a class of heterocyclic compounds known for a wide range of biological activities. The benzimidazole scaffold is a key structural component in various pharmaceuticals. The introduction of a nitro group to the benzene ring can significantly influence the compound's physicochemical properties, including its solubility, which is a critical parameter in drug development, affecting both bioavailability and formulation. Understanding the solubility of this compound in different solvents is essential for its application in research and development.
Compound Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₅N₃O₃
-
Molecular Weight: 179.13 g/mol
-
CAS Number: 85330-50-3
Synthesis of Nitrobenzimidazole Derivatives
The synthesis of this compound and its derivatives often involves the condensation of a substituted o-phenylenediamine with a carbonyl-containing reagent. A general approach to synthesizing nitro-substituted benzimidazolones starts with the nitration of a suitable precursor followed by cyclization.
Below is a generalized workflow for the synthesis of a nitro-substituted benzimidazol-2-one derivative.
Caption: Generalized synthesis workflow for a nitro-substituted benzimidazol-2-one.
Solubility of this compound: Data and Experimental Protocols
As of the last update, specific quantitative solubility data for this compound in a range of solvents is not available in peer-reviewed literature. Therefore, this section provides detailed experimental protocols to enable researchers to determine this crucial parameter.
A preliminary assessment of solubility can be performed to classify the compound's general solubility characteristics.
Protocol:
-
Add approximately 1-2 mg of this compound to a small test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone) to the test tube.
-
Vigorously shake the test tube for 30 seconds.
-
Observe the solution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is considered insoluble. If some solid remains, it is sparingly soluble.
-
This can be repeated with a range of polar and non-polar solvents to create a qualitative solubility profile.
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2]
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a sufficient period to reach equilibrium. This may take 24 to 72 hours.[2]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant or by using a syringe with a fine filter.
-
-
Concentration Analysis using UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Determine the wavelength of maximum absorbance (λmax) for the compound by scanning a standard solution with a UV-Vis spectrophotometer.
-
Measure the absorbance of each standard solution at the λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Dilute the collected supernatant sample with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Caption: Workflow for the shake-flask method for solubility determination.
Data Presentation
While no pre-existing data is available, the results from the experimental protocols described above should be presented in a clear and structured format for easy comparison. An example table is provided below.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Acetone | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Dichloromethane | 25 | Experimental Value | Calculated Value | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | Shake-Flask |
Conclusion
This technical guide provides essential information for researchers working with this compound. Although quantitative solubility data is not currently published, this guide empowers researchers by providing detailed, established protocols for its determination. The included synthesis and experimental workflows, visualized through diagrams, offer a clear and practical framework for laboratory work. Accurate determination of solubility is a cornerstone of chemical and pharmaceutical research, and the methodologies outlined herein provide a robust approach to characterizing this fundamental property of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature contains limited specific data regarding the synthesis, biological activity, and mechanism of action of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one (CAS: 85330-50-3). This guide provides a comprehensive overview based on the broader class of nitrobenzimidazoles and benzimidazolones, offering insights into their general chemical and biological properties.
Introduction
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets. This versatility has led to the development of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects.[1] The introduction of a nitro group to this scaffold can significantly modulate its electronic properties and biological activity. This technical guide focuses on this compound and its related compounds, exploring their synthesis, potential biological activities, and the current landscape of research.
Synthesis and Chemical Properties
A plausible synthetic route for this compound would involve the reaction of 3-nitro-1,2-phenylenediamine with a suitable C1 synthon such as urea, phosgene, or an equivalent reagent. This reaction typically proceeds via a condensation mechanism to form the five-membered imidazolone ring fused to the benzene ring.
General chemical properties of this compound are:
Purification of such compounds often involves recrystallization or column chromatography on silica gel using solvent systems like hexane/ethyl acetate or methanol/dichloromethane.[1]
Biological Activities of Related Nitrobenzimidazole Compounds
Although specific biological data for this compound is lacking, the broader class of nitrobenzimidazole derivatives has demonstrated significant potential in various therapeutic areas.
Anticancer Activity
Numerous studies have reported the anticancer properties of benzimidazole derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase I, a key enzyme in DNA replication and repair.[2] For instance, certain novel 1H-benzo[d]imidazole derivatives have shown significant growth inhibition (GI₅₀) against a panel of 60 human cancer cell lines, with values ranging from 0.16 to 3.6 μM.[2] Some of these compounds have also been found to induce G2/M cell cycle arrest in cancer cells.[2]
Antimicrobial Activity
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents. Nitro-substituted benzimidazoles, in particular, have been investigated for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity. The nitro group can be bioreductively activated under hypoxic conditions, a characteristic of some bacterial infections, leading to the formation of cytotoxic radical species.[3]
Antiviral Activity
Derivatives of benzimidazole have also been explored for their antiviral potential, particularly against viruses like Hepatitis C Virus (HCV). Some 2-aryl benzimidazole derivatives act as allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase.[4]
Quantitative Data for Related Compounds
Due to the absence of specific quantitative data for this compound, the following table summarizes the biological activity of various other nitro-substituted benzimidazole derivatives to provide a comparative context.
| Compound Class | Target/Assay | Activity (IC₅₀/GI₅₀/MIC) | Reference |
| Novel 1H-benzo[d]imidazoles | Human Topoisomerase I | 16 μM (for 50% inhibition by compound 12b) | [2] |
| Novel 1H-benzo[d]imidazoles | NCI 60 human cancer cell lines | 0.16 - 3.6 μM (GI₅₀ for compounds 11a, 12a, 12b) | [2] |
| 2-Heteroarylbenzimidazole-5-carboxamides | HCV NS5B RNA polymerase | 0.027 µM (IC₅₀) | [4] |
| N-substituted 6-nitro-1H-benzimidazoles | Escherichia coli, Staphylococcus aureus | 2 - 16 μg/mL (MIC for compounds 1d, 2d, 3s, 4b, 4k) | [5] |
| N-substituted 6-nitro-1H-benzimidazoles | Candida albicans, Aspergillus niger | 8 - 16 μg/mL (MIC for compound 4k) | [5] |
| N-substituted 6-nitro-1H-benzimidazoles | Five human cancer cell lines | 1.84 - 10.28 μg/mL (IC₅₀ for compounds 1d, 2d, 3s, 4b, 4k) | [5] |
Experimental Protocols for Related Compounds
Detailed experimental protocols for this compound are not available. However, a general procedure for the synthesis of related 6-nitro-1H-benzimidazole derivatives is described below.
General Synthesis of 6-Nitro-2-(substituted phenyl)-1H-benzo[d]imidazole Derivatives: [5]
A mixture of 4-nitro-o-phenylenediamine (5 mmol), a substituted aromatic aldehyde (5 mmol), and sodium metabisulfite (20 mmol) is dissolved in a 9:1 (v/v) mixture of absolute ethanol and water (30 mL). The reaction mixture is refluxed for 6–12 hours at 80 °C. After cooling, the crude product is precipitated by pouring the mixture into ice/water. The resulting solid is collected by filtration and purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system. A microwave-assisted version of this protocol can reduce the reaction time to 10-15 minutes with improved yields.[5]
Visualizations: Signaling Pathways and Experimental Workflows
As no specific signaling pathways for this compound have been elucidated, the following diagrams illustrate a general synthetic workflow and a hypothetical mechanism of action for a benzimidazole-based kinase inhibitor, a common mode of action for this class of compounds.
Caption: Generalized synthetic workflow for this compound.
Caption: Hypothetical signaling pathway of a benzimidazole-based kinase inhibitor.
Conclusion and Future Directions
While this compound itself remains an understudied compound, the broader family of nitrobenzimidazoles continues to be a fertile ground for drug discovery. The available literature on related compounds suggests that this molecule could possess interesting biological activities, particularly in the realms of oncology and infectious diseases.
Future research should focus on:
-
Developing and publishing a robust and scalable synthesis for this compound.
-
Screening the compound against a wide range of biological targets to identify its primary mechanism(s) of action.
-
Conducting comprehensive in vitro and in vivo studies to determine its efficacy and safety profile.
A thorough investigation into the structure-activity relationships of this compound and its derivatives could unlock new therapeutic opportunities and contribute to the development of next-generation pharmaceuticals.
References
- 1. This compound | 85330-50-3 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. openmedscience.com [openmedscience.com]
- 4. ijrpc.com [ijrpc.com]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nitro-Substituted 1H-benzo[d]imidazole Derivatives in Anticancer Research
Disclaimer: While the inquiry specified "4-Nitro-1H-benzo[d]imidazol-2(3H)-one," publicly available research data on the anticancer properties of this exact molecule is limited. The following application notes and protocols are based on extensive research into the broader class of nitro-substituted 1H-benzo[d]imidazole derivatives, which have demonstrated significant potential in anticancer research. These notes are intended to provide a comprehensive guide for researchers and drug development professionals working with this class of compounds.
Introduction
Nitro-substituted 1H-benzo[d]imidazole derivatives are a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. These compounds exert their anticancer activity through various mechanisms, such as the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest. This document provides an overview of the applications of these derivatives in anticancer research, along with detailed protocols for their synthesis and biological evaluation.
Mechanisms of Anticancer Activity
Nitro-substituted benzimidazole derivatives have been shown to target multiple pathways involved in cancer cell proliferation and survival. Key mechanisms include:
-
Topoisomerase I Inhibition: Certain derivatives of 1H-benzo[d]imidazole have been identified as inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and transcription.[1][2] By inhibiting this enzyme, these compounds can lead to DNA damage and ultimately cell death in cancer cells.
-
Kinase Inhibition: This class of compounds has shown potent inhibitory activity against several protein kinases that are often dysregulated in cancer. These include:
-
Epidermal Growth Factor Receptor (EGFR): Some derivatives act as potential EGFR inhibitors, which can block downstream signaling pathways responsible for cell growth and proliferation.[3]
-
Multi-Kinase Inhibition: Novel hybrids of 1H-benzo[d]imidazole have demonstrated the ability to inhibit multiple kinases, such as EGFR, HER2, CDK2, AURKC, and mTOR, making them attractive candidates for overcoming drug resistance.[4]
-
BRAF Inhibition: Specific derivatives have been designed as inhibitors of the V600E mutant of the BRAF kinase, a key driver in several cancers, including melanoma.[5]
-
-
p53 Stabilization: A novel mechanism involves the inhibition of transglutaminase 2 (TG2), which leads to the stabilization of the tumor suppressor protein p53.[6] Increased p53 levels can trigger apoptosis in cancer cells.
-
Hypoxia-Selective Cytotoxicity: Nitroimidazoles are known for their ability to be selectively activated under hypoxic conditions, which are common in solid tumors. This bioreductive activation can lead to the formation of cytotoxic radicals that damage cellular macromolecules, including DNA and proteins, leading to cell death.[7]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the reported in vitro anticancer activities of various nitro-substituted 1H-benzo[d]imidazole derivatives against different cancer cell lines.
Table 1: Growth Inhibition (GI50) of Benzimidazole Derivatives against NCI-60 Cell Lines
| Compound | Cancer Cell Line Panel | GI50 Range (µM) | Reference |
| 11a | NCI-60 | 0.16 - 3.6 | [1][2] |
| 12a | NCI-60 | 0.16 - 3.6 | [1][2] |
| 12b | NCI-60 | 0.16 - 3.6 | [1][2] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Benzimidazole Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| 12b | Human Topoisomerase I | 16 | [1][2] |
| 10g | MCF-7, HCT-116 | Moderate to high activity | [3] |
| 10i | MCF-7, HCT-116 | Moderate to high activity | [3] |
| 10j | MCF-7, HCT-116 | Moderate to high activity | [3] |
| 6c | Four different cancer cell lines | 7.82 - 21.48 | [4] |
| 6h | Four different cancer cell lines | 7.82 - 21.48 | [4] |
| 6i | Four different cancer cell lines | 7.82 - 21.48 | [4] |
| 12l | V600E-BRAF | 0.49 | [5] |
| 8j (MD102) | Transglutaminase 2 | 0.35 | [6] |
| 8j (MD102) | ACHN (Renal Cancer) | 2.15 (GI50) | [6] |
| 8j (MD102) | Caki-1 (Renal Cancer) | 1.98 (GI50) | [6] |
Experimental Protocols
Protocol 1: General Synthesis of 1H-benzo[d]imidazole Derivatives
This protocol describes a general method for the synthesis of 1H-benzo[d]imidazole derivatives, which can be adapted for the synthesis of this compound and its analogs.
Materials:
-
o-phenylenediamine or its substituted derivatives (e.g., 4-nitro-o-phenylenediamine)
-
Formic acid (90%) or other appropriate aldehydes/acids
-
Sodium hydroxide (10%)
-
Solvents (e.g., DMF, ethanol, water)
-
Sodium metabisulfite (for certain reactions)[8]
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and formic acid (excess) is heated at 100°C for 2 hours.[5]
-
The reaction mixture is cooled to room temperature.
-
10% sodium hydroxide solution is slowly added to the mixture until a precipitate is formed.[5]
-
The precipitate (1H-benzo[d]imidazole) is collected by filtration, washed with cold water, and dried.
-
For N-alkylation, the synthesized benzimidazole is treated with a suitable alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF.[8]
-
The final product is purified by recrystallization or column chromatography.
General synthesis workflow for 1H-benzo[d]imidazole.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized benzimidazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Synthesized benzimidazole derivatives
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The analysis can reveal if the compounds cause cell cycle arrest at a specific phase (e.g., G2/M phase).[1][2]
Signaling Pathways
EGFR Signaling Pathway Inhibition
Several nitro-substituted benzimidazole derivatives have been shown to inhibit the EGFR signaling pathway. Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are critical for cancer cell proliferation and survival.
Inhibition of the EGFR signaling pathway by benzimidazole derivatives.
p53 Stabilization via TG2 Inhibition
Certain benzimidazole derivatives can inhibit transglutaminase 2 (TG2), preventing the inactivation of the p53 tumor suppressor protein. Stabilized p53 can then induce apoptosis and inhibit tumor growth.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. design-synthesis-anticancer-activity-and-molecular-docking-of-novel-1h-benzo-d-imidazole-derivatives-as-potential-egfr-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Studies of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group to the benzimidazole scaffold can modulate its biological activity, often enhancing its antimicrobial potential. This document provides a detailed overview of the potential application of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one in antimicrobial studies. While specific data for this particular isomer is limited in publicly available literature, this document compiles generalized protocols and data from closely related nitrobenzimidazole derivatives to serve as a foundational guide for researchers.
The proposed antimicrobial action of nitroaromatic compounds, including nitrobenzimidazoles, is believed to involve the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitroso and hydroxylamine intermediates, which can induce cellular damage and inhibit microbial growth by interacting with biological macromolecules such as DNA and proteins.
Data Presentation: Antimicrobial Activity of Related Nitrobenzimidazole Derivatives
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| 5-Nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | Gram-positive | - | [1] |
| 2-(5-Nitro-1H-benzo[d]imidazol-2-yl)phenol | Escherichia coli | Gram-negative | - | [1] |
| Various 6-nitro-1H-benzimidazole derivatives | Escherichia coli | Gram-negative | 2 - 16 | [2] |
| Various 6-nitro-1H-benzimidazole derivatives | Streptococcus faecalis | Gram-positive | 2 - 16 | [2] |
| Various 6-nitro-1H-benzimidazole derivatives | Staphylococcus aureus (MSSA) | Gram-positive | 2 - 16 | [2] |
| Various 6-nitro-1H-benzimidazole derivatives | Staphylococcus aureus (MRSA) | Gram-positive | 2 - 16 | [2] |
| Various 6-nitro-1H-benzimidazole derivatives | Candida albicans | Fungus | 8 - 16 | [2] |
| Various 6-nitro-1H-benzimidazole derivatives | Aspergillus niger | Fungus | 8 - 16 | [2] |
Note: The original reference for the 5-nitro derivatives reported zones of inhibition rather than MIC values. A maximum zone of inhibition of 18mm for B. cereus and 17mm for E. coli was observed[1].
Experimental Protocols
Synthesis of this compound (General Approach)
Materials:
-
3-Nitro-o-phenylenediamine
-
Urea
-
Hydrochloric acid (HCl)
-
Ethanol
-
Activated charcoal
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitro-o-phenylenediamine and urea in a suitable solvent such as ethanol.
-
Acidification: Add a catalytic amount of a strong acid, like hydrochloric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a base (e.g., NaOH or NH₄OH solution) until the product precipitates.
-
Isolation and Purification: Filter the crude product, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) with the use of activated charcoal to remove colored impurities.
-
Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as mass spectrometry.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with solvent)
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include wells with medium and inoculum only (growth control), medium with the solvent used to dissolve the compound (solvent toxicity control), and medium with a standard antimicrobial agent (positive control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
2. Kirby-Bauer Disk Diffusion Method for Zone of Inhibition Assay
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Sterile paper disks (6 mm diameter)
-
Stock solution of this compound
-
Positive control disks (standard antibiotic/antifungal)
-
Negative control disks (impregnated with solvent)
Procedure:
-
Inoculation of Agar Plates: Uniformly spread the standardized microbial inoculum onto the surface of the MHA plates using a sterile swab.
-
Application of Disks: Impregnate sterile paper disks with a known concentration of the this compound solution and allow the solvent to evaporate. Place the disks onto the inoculated agar surface.
-
Controls: Place positive and negative control disks on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualizations
Proposed General Mechanism of Action for Nitroaromatic Antimicrobials
Caption: Proposed mechanism of antimicrobial action for nitroaromatic compounds.
General Experimental Workflow for Antimicrobial Screening
Caption: A generalized workflow for the synthesis and antimicrobial evaluation of a test compound.
References
Application Notes and Protocols: High-Throughput Screening for Kinase Inhibitors Using 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects. This document provides a detailed protocol for a high-throughput screening (HTS) assay designed to identify potential kinase inhibitors from a compound library, using 4-Nitro-1H-benzo[d]imidazol-2(3H)-one as a hypothetical lead compound. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1][2] Therefore, identifying novel kinase inhibitors is a key strategy in oncology drug discovery.
This application note outlines a luminescent kinase activity assay, a common HTS method that measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity, and the inhibition of this activity by a test compound can be quantified by an increase in the luminescent signal.
Hypothetical Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][3] In many cancers, this pathway is constitutively active due to mutations in upstream components like receptor tyrosine kinases (RTKs) or RAS proteins. The diagram below illustrates a simplified MAPK/ERK pathway, a common target for kinase inhibitors. The hypothetical inhibitory action of this compound is shown on MEK, a key kinase in this cascade.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Experimental Protocols
Principle of the Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of remaining ATP in the reaction mixture. The Kinase-Glo® assay is a widely used method for this purpose.[4] After the kinase reaction, a reagent containing luciferase is added. The luciferase enzyme utilizes the remaining ATP to produce light, and the luminescent signal is inversely proportional to the kinase activity. Potent kinase inhibitors will result in a higher luminescent signal as more ATP remains unconsumed.
Materials and Reagents
-
Kinase: Recombinant human MEK1 kinase
-
Substrate: Inactive ERK1 protein
-
ATP: Adenosine 5'-triphosphate
-
Test Compound: this compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit
-
Plates: 384-well white, opaque microplates
-
Control Inhibitor: U0126 (a known MEK inhibitor)
-
Negative Control: DMSO
High-Throughput Screening Workflow
The HTS process involves several automated steps to ensure efficiency and reproducibility.[5][6][7]
Caption: Automated high-throughput screening workflow.
Detailed Assay Protocol
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of test compounds (dissolved in DMSO) into wells of a 384-well plate.
-
Dispense 50 nL of the positive control inhibitor (U0126) into designated control wells.
-
Dispense 50 nL of DMSO into negative control wells.
-
-
Reagent Addition:
-
Prepare a master mix containing the assay buffer, MEK1 kinase, and inactive ERK1 substrate.
-
Dispense 10 µL of the master mix into all wells of the assay plate.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells. The final concentration of ATP should be at its Km value for the kinase.
-
-
Incubation:
-
Briefly centrifuge the plates to ensure proper mixing.
-
Incubate the plates at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
-
Plate Reading:
-
Incubate the plates at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Data Presentation and Analysis
Quantitative Data Summary
The following table presents hypothetical data from a primary screen of this compound and control compounds.
| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| DMSO (Negative Control) | - | 10,000 | 0% |
| U0126 (Positive Control) | 10 | 95,000 | 100% |
| This compound | 10 | 78,500 | 80.6% |
| Inactive Compound Example 1 | 10 | 12,500 | 2.9% |
| Inactive Compound Example 2 | 10 | 9,800 | -2.4% |
Data Analysis
The percentage of inhibition is calculated using the following formula:
% Inhibition = [ (RLU_compound - RLU_negative) / (RLU_positive - RLU_negative) ] * 100
Where:
-
RLU_compound is the relative light units from the test compound well.
-
RLU_negative is the average RLU from the negative control (DMSO) wells.
-
RLU_positive is the average RLU from the positive control (U0126) wells.
A key metric for evaluating the quality of an HTS assay is the Z'-factor.[8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Z' = 1 - [ (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| ]
Where:
-
SD is the standard deviation.
-
Mean is the average RLU.
Hit Validation and Follow-up
Compounds that show significant inhibition (typically >50%) in the primary screen are considered "hits". These hits should undergo further validation:
-
Confirmatory Screening: Re-testing the hits in the same assay to rule out false positives.
-
Dose-Response Curves: Testing the confirmed hits at multiple concentrations to determine their potency (IC₅₀ value).
-
Secondary Assays: Employing different assay formats (e.g., cell-based assays) to confirm the compound's activity in a more biologically relevant context.
-
Selectivity Profiling: Screening the hits against a panel of other kinases to determine their selectivity. High selectivity is desirable to minimize off-target effects.
These follow-up studies are crucial for advancing a promising hit compound into a lead candidate for drug development.
References
- 1. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. oaepublish.com [oaepublish.com]
- 4. promega.co.uk [promega.co.uk]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. opentrons.com [opentrons.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for Cell-based Assays of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a framework for evaluating the biological activity of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one in cell-based assays. The methodologies are based on established techniques for characterizing the bioactivity of related benzimidazole and nitroimidazole derivatives, which have shown potential as anticancer and antimicrobial agents.
Disclaimer: The following protocols are generalized and may require optimization for specific cell lines and experimental conditions. No specific quantitative data or signaling pathways for this compound were found in the public domain. The data presented are hypothetical examples.
Potential Applications
Based on the known biological activities of structurally related compounds, this compound may be investigated for the following applications:
-
Anticancer Agent: Benzimidazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[1][2][3][4][5] Potential mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][2][5][6][7]
-
Antimicrobial Agent: Nitroimidazole and benzimidazole scaffolds are present in several antimicrobial drugs.[8][9][10][11][12] This compound could be screened for activity against a panel of pathogenic bacteria and fungi.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microbial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | Data to be determined |
| Escherichia coli | Gram-negative bacteria | Data to be determined |
| Candida albicans | Fungi | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to determine if the compound induces apoptosis.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol is to assess the effect of the compound on cell cycle progression.[2][6][7]
Materials:
-
Human cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against microbial strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare serial dilutions of the compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe only) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives : Oriental Journal of Chemistry [orientjchem.org]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
Application Notes and Protocols for In Vivo Studies with 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a representative guide for designing in vivo studies with 4-nitro-1H-benzo[d]imidazol-2(3H)-one. Due to a lack of specific published in vivo studies for this exact compound, these protocols have been developed based on common methodologies for related nitro-benzimidazole derivatives and their known biological activities, such as anticancer and anti-inflammatory effects.[1][2][3][4][5][6] Researchers should conduct thorough dose-ranging and toxicity studies before commencing efficacy trials.
Introduction
This compound is a heterocyclic compound belonging to the benzimidazole class. Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][6] The nitro group on the benzimidazole scaffold can influence the compound's biological activity.[4] These notes provide a framework for the preclinical in vivo evaluation of this compound for its potential therapeutic efficacy in oncology and inflammation.
Potential Therapeutic Applications
Based on the known activities of structurally related compounds, the primary therapeutic areas for in vivo investigation of this compound are:
-
Oncology: As a potential anticancer agent, its efficacy can be evaluated in various cancer models. Benzimidazole derivatives have been shown to act as microtubule inhibitors and may target signaling pathways involved in cell proliferation and survival.[6]
-
Inflammation: As a potential anti-inflammatory agent, its ability to modulate inflammatory pathways can be assessed in relevant animal models. Benzimidazole derivatives have been reported to inhibit key inflammatory mediators.[4][5]
Experimental Protocols
This protocol outlines a study to assess the anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.[7][8][9]
3.1.1. Materials and Methods
-
Test Compound: this compound
-
Animal Model: Female athymic nude mice (e.g., Foxn1^nu^), 6-8 weeks old.[7]
-
Tumor Cell Line: Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or as relevant to the compound's in vitro activity).
-
Vehicle: A suitable vehicle for drug administration (e.g., 0.5% carboxymethylcellulose in saline).
-
Positive Control: A standard-of-care chemotherapeutic agent for the selected cancer type (e.g., Paclitaxel).[2]
-
Equipment: Calipers, analytical balance, animal housing facilities, sterile surgical instruments.
3.1.2. Experimental Workflow
3.1.3. Detailed Procedure
-
Animal Acclimatization: House mice in a pathogen-free environment for at least one week before the experiment.
-
Tumor Cell Implantation: Inject 5 x 10^6 cancer cells suspended in 100 µL of a suitable medium subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization and Grouping: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose, e.g., 25 mg/kg)
-
Group 3: this compound (High dose, e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., Paclitaxel, 10 mg/kg)
-
-
Drug Administration: Administer the test compound, vehicle, or positive control daily for 21 days via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: At the end of the treatment period, or if tumors reach a predetermined size, euthanize the mice.
-
Data Collection: Excise the tumors and measure their final weight. A portion of the tumor can be fixed for histopathological analysis.
3.1.4. Data Presentation
| Group | Treatment | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| 1 | Vehicle | - | 125.4 ± 15.2 | 1580.6 ± 189.7 | 1.62 ± 0.21 | 0 |
| 2 | This compound | 25 | 128.1 ± 14.8 | 950.3 ± 112.5 | 0.98 ± 0.14 | 39.9 |
| 3 | This compound | 50 | 126.9 ± 16.1 | 625.7 ± 98.4 | 0.65 ± 0.11 | 60.4 |
| 4 | Paclitaxel | 10 | 127.5 ± 15.5 | 480.1 ± 75.9 | 0.51 ± 0.09 | 69.6 |
This protocol is designed to evaluate the acute anti-inflammatory activity of this compound in a rat model.[3][10][11]
3.2.1. Materials and Methods
-
Test Compound: this compound
-
Animal Model: Male Wistar rats, 150-180 g.
-
Phlogistic Agent: 1% w/v Carrageenan solution in sterile saline.
-
Vehicle: A suitable vehicle for drug administration.
-
Positive Control: A standard non-steroidal anti-inflammatory drug (NSAID) like Indomethacin or Diclofenac Sodium.[1]
-
Equipment: Plethysmometer, analytical balance, syringes.
3.2.2. Experimental Workflow
3.2.3. Detailed Procedure
-
Animal Preparation: Fast the rats overnight with free access to water.
-
Grouping: Divide the rats into treatment groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose, e.g., 50 mg/kg)
-
Group 3: this compound (High dose, e.g., 100 mg/kg)
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, vehicle, or positive control orally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
3.2.4. Data Presentation
| Group | Treatment | Dose (mg/kg) | - | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema at 3 hours |
| 1 | Vehicle | - | - | 0.85 ± 0.07 | 0 |
| 2 | This compound | 50 | - | 0.52 ± 0.05 | 38.8 |
| 3 | This compound | 100 | - | 0.34 ± 0.04 | 60.0 |
| 4 | Indomethacin | 10 | - | 0.28 ± 0.03 | 67.1 |
Potential Signaling Pathway for Investigation
Given the potential anti-inflammatory and anticancer activities of benzimidazole derivatives, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a relevant target for investigation. NF-κB plays a crucial role in regulating inflammatory responses and cell survival.
References
- 1. acu.edu.in [acu.edu.in]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one in Biological Samples
Introduction
4-Nitro-1H-benzo[d]imidazol-2(3H)-one is a nitro-substituted benzimidazole derivative. The analytical detection of such compounds in biological matrices is crucial for various fields, including pharmacology, toxicology, and drug development. Given its chemical structure, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most suitable analytical technique, offering high sensitivity and selectivity. The following protocols are designed for researchers, scientists, and drug development professionals to serve as a starting point for developing a validated analytical method.
Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This method is ideal for quantifying low concentrations of analytes in complex biological matrices such as blood, plasma, and urine.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma and Urine
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from biological samples prior to LC-MS/MS analysis.[1] A mixed-mode cation exchange polymer-based sorbent is recommended for the extraction of this compound, which is expected to have both polar and non-polar characteristics.
Materials and Reagents:
-
Biological sample (plasma or urine)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)
-
4% Phosphoric acid in water
-
Methanol
-
Acetonitrile
-
5% Ammonium hydroxide in 95:5 Acetonitrile:Methanol
-
SPE cartridges (e.g., Mixed-mode Cation Exchange, 30 mg)
-
Centrifuge
-
SPE vacuum manifold or positive pressure processor
-
Sample concentration evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment:
-
Thaw biological samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
Centrifuge samples at 4000 rpm for 10 minutes to pellet any particulates.
-
To 200 µL of the supernatant, add 20 µL of the Internal Standard working solution and 400 µL of 4% phosphoric acid.
-
Vortex mix for 10 seconds.
-
-
Solid-Phase Extraction:
-
Place the SPE cartridges on the manifold.
-
Load: Load the entire pre-treated sample onto the SPE cartridge.
-
Wash 1: Add 1 mL of 4% phosphoric acid to the cartridge.
-
Wash 2: Add 1 mL of methanol to the cartridge.
-
Dry the cartridges under vacuum or positive pressure for 5 minutes.
-
Elute: Add 1 mL of 5% ammonium hydroxide in 95:5 acetonitrile:methanol to elute the analyte.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex mix for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Instrumental Analysis: LC-MS/MS Parameters
The following are proposed starting parameters for the LC-MS/MS analysis. Optimization will be necessary for the specific instrument and analyte.
Liquid Chromatography (LC) Parameters:
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
Tandem Mass Spectrometry (MS/MS) Parameters:
| Parameter | Proposed Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer. A precursor ion (parent ion) and at least two product ions (daughter ions) should be identified for each compound. |
Data Presentation
The following table summarizes the expected quantitative performance of the proposed method based on typical results for similar compounds.[2][3] These values would need to be experimentally determined during method validation.
| Parameter | Expected Performance Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Overall experimental workflow from sample receipt to final report.
Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.
References
Application Notes & Protocols: Derivatization of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one for Improved Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous drugs with applications ranging from antimicrobial and antiviral to anticancer agents.[1][3] 4-Nitro-1H-benzo[d]imidazol-2(3H)-one is a key starting material, incorporating the benzimidazolone core with a nitro group at the 4-position of the benzene ring.[2] The nitro group is not only crucial for the molecule's electronic properties but also serves as a versatile chemical handle for extensive derivatization.[2] By modifying this core structure, particularly through N-alkylation or reduction of the nitro group followed by acylation, novel derivatives with enhanced potency and specificity can be synthesized. These modifications aim to improve physicochemical properties and optimize interactions with biological targets, leading to compounds with potent antimicrobial and anticancer activities.[4][5]
Logical Workflow for Synthesis and Evaluation
The overall process for developing potent derivatives from this compound involves two primary synthetic routes followed by biological screening. The first pathway focuses on N-substitution, while the second involves modification of the nitro group.
Caption: Synthetic and evaluation workflow for derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Derivatives
This protocol describes the derivatization at the N-1 and N-3 positions of the benzimidazolone ring system, a common strategy to enhance lipophilicity and modulate biological activity. The following is a general procedure adapted from methodologies used for synthesizing N-substituted 6-nitrobenzimidazole derivatives.[4][5]
Materials:
-
This compound
-
Alkyl or Aryl Halide (e.g., 2-phenoxyethyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to obtain the pure N-substituted derivative.[5]
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-Amino-Derivatives via Nitro Reduction
The reduction of the nitro group to a primary amine is a critical step, creating a versatile intermediate for further functionalization.[2][4]
Materials:
-
N-substituted this compound derivative (from Protocol 1)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM)
Procedure:
-
Suspend the 4-nitro derivative (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (5.0 eq) to the suspension.
-
Cool the mixture in an ice bath and add concentrated HCl dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-amino derivative.[4]
-
The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 3: Synthesis of Sulfonamide/Amide Derivatives
The synthesized 4-amino derivative serves as a nucleophile to react with various sulfonyl or acyl chlorides, yielding a library of compounds with diverse functionalities.
Materials:
-
4-Amino-1H-benzo[d]imidazol-2(3H)-one derivative (from Protocol 2)
-
Aromatic or Aliphatic Sulfonyl/Acyl Chloride (1.1 eq)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the 4-amino derivative (1.0 eq) in anhydrous DCM.
-
Add pyridine or TEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired sulfonyl or acyl chloride (1.1 eq) portion-wise while keeping the temperature at 0°C with an ice bath.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor completion by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the final product.[4]
-
Characterize the structure and purity of the final compound using appropriate spectroscopic methods.
Quantitative Data Summary
Derivatization of the nitrobenzimidazole core has yielded compounds with potent antimicrobial and anticancer activities. The following table summarizes representative biological data for various 6-nitro-1H-benzimidazole derivatives, which serve as close structural analogs to potential derivatives of the 4-nitro isomer.[5][6]
| Compound ID | R¹ (N-1 position) | R² (C-2 position) | Activity Type | Target | Result (MIC/IC₅₀) | Reference |
| 1d | H | 4-Nitrophenyl | Antibacterial | S. aureus (MRSA) | 4 µg/mL | [6] |
| 1d | H | 4-Nitrophenyl | Anticancer | A549 (Lung) | 2.15 µM | [6] |
| 2d | H | 4-Nitrophenyl | Antibacterial | E. coli | 8 µg/mL | [6] |
| 2d | H | 4-Nitrophenyl | Anticancer | MCF-7 (Breast) | 1.84 µM | [6] |
| 3s | 4-Fluorobenzyl | 4-Chlorophenyl | Antibacterial | S. aureus (MRSA) | 2 µg/mL | [6] |
| 3s | 4-Fluorobenzyl | 4-Chlorophenyl | Anticancer | A549 (Lung) | 3.27 µM | [6] |
| 4b | Benzyl | 4-Chlorophenyl | Antibacterial | S. faecalis | 16 µg/mL | [6] |
| 4b | Benzyl | 4-Chlorophenyl | Anticancer | PC-3 (Prostate) | 10.28 µM | [6] |
| 4k | 4-Fluorobenzyl | 4-Fluorophenyl | Antifungal | C. albicans | 8 µg/mL | [6] |
| 4k | 4-Fluorobenzyl | 4-Fluorophenyl | Anticancer | MCF-7 (Breast) | 4.61 µM | [6] |
Note: Data is for 6-chloro/6-nitro derivatives as illustrative examples of the scaffold's potential.
Signaling Pathway Perturbation
Many benzimidazole derivatives exert their anticancer effects by inhibiting key cellular signaling pathways involved in proliferation and survival, such as those mediated by tyrosine kinases.[7] The diagram below illustrates a hypothetical mechanism where a synthesized derivative acts as a kinase inhibitor.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 85330-50-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
The Agricultural Potential of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one: A Look into Prospective Applications
While direct research on the agricultural applications of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one is not extensively documented in publicly available literature, the well-established bioactivity of the benzimidazole scaffold suggests significant potential for its use in crop protection and management. Benzimidazole derivatives are a cornerstone in the development of fungicides, and the introduction of a nitro group can further modulate the biological activity of these compounds.
This document provides detailed application notes and protocols based on the known activities of structurally related benzimidazole compounds. These are intended to serve as a guide for researchers and scientists in exploring the potential of this compound in agricultural research and development.
Potential Application as a Broad-Spectrum Fungicide
Benzimidazole fungicides are known for their systemic, broad-spectrum activity against a wide range of fungal pathogens that affect crops.[1][2][3][4][5][6] The primary mode of action for this class of fungicides is the disruption of fungal cell division through the inhibition of β-tubulin polymerization, a key component of the cytoskeleton.[7][8] The presence of a nitro group on the benzimidazole ring can influence the compound's electronic properties and may enhance its binding affinity to the target site or its uptake by the fungus.
Hypothetical Fungicidal Activity
The following table summarizes potential fungicidal efficacy of this compound against common plant pathogenic fungi, based on typical activity ranges for benzimidazole fungicides. It is crucial to note that these are hypothetical values for illustrative purposes and require experimental validation.
| Fungal Species | Common Disease | Hypothetical EC50 (µg/mL) |
| Botrytis cinerea | Gray Mold | 0.5 - 2.0 |
| Fusarium oxysporum | Fusarium Wilt | 1.0 - 5.0 |
| Sclerotinia sclerotiorum | White Mold | 0.2 - 1.5 |
| Colletotrichum gloeosporioides | Anthracnose | 2.0 - 10.0 |
| Aspergillus niger | Black Mold | 5.0 - 20.0 |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol outlines a method for determining the half-maximal effective concentration (EC50) of this compound against various fungal pathogens using a microdilution broth method.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Fungal cultures of target pathogens
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the fungal growth medium within the 96-well plate to achieve a range of desired concentrations (e.g., 0.1 to 100 µg/mL).
-
Fungal Inoculum Preparation: Grow the target fungi on appropriate agar plates. Prepare a spore suspension or mycelial fragment suspension in sterile water or saline, and adjust the concentration to approximately 1 x 10^5 spores/mL or a standardized mycelial density.
-
Inoculation: Add the fungal inoculum to each well of the microplate containing the different concentrations of the test compound. Include positive controls (fungi in medium without the compound) and negative controls (medium only).
-
Incubation: Incubate the microplates at the optimal temperature for the growth of the specific fungus (typically 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
Data Collection: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth inhibition.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the direct nitration of 1H-benzo[d]imidazol-2(3H)-one using a nitrating agent. Common nitrating systems include a mixture of nitric acid and sulfuric acid, potassium nitrate in concentrated sulfuric acid, or nitric acid in water[1][2][3]. The choice of reagent can influence the reaction's efficiency and the formation of byproducts.
Q2: My nitration reaction is incomplete, with starting material remaining. How can I drive the reaction to completion?
A2: Incomplete reactions are a common issue when nitrating benzimidazolone[2]. To achieve full conversion, consider the following:
-
Increase Reaction Temperature: Gently warming the reaction mixture can increase the reaction rate. For instance, after the initial addition of the substrate at a low temperature, the temperature can be slowly raised to 50-60°C[1].
-
Increase Reaction Time: Extending the stirring time at the optimal temperature can help consume the remaining starting material[1].
-
Use a Stronger Nitrating System: If using diluted nitric acid, switching to a mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate in sulfuric acid, will provide more potent nitrating conditions[2]. Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.
Q3: I am observing the formation of multiple nitro isomers. How can I improve the regioselectivity for the 4-nitro product?
A3: The position of nitration on the benzimidazole ring is influenced by the directing effects of the substituents and the reaction conditions. The imidazole part of the molecule can direct nitration to specific positions on the benzene ring[4]. To favor the formation of the 4-nitro isomer, precise control of reaction parameters is crucial. Lowering the reaction temperature during the addition of the nitrating agent can enhance selectivity. The choice of nitrating agent and solvent system also plays a significant role.
Q4: What are the potential side products in this synthesis?
A4: Besides the desired 4-nitro product, potential side products include other positional isomers (e.g., 5-nitro, 6-nitro, 7-nitro) and dinitro or trinitro derivatives, especially if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent)[1][3]. Over-nitration can lead to the formation of products like 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one[5].
Q5: What is a suitable method for purifying the final product?
A5: The crude product is typically isolated by filtration after quenching the reaction mixture in ice-water[1]. Purification can be achieved by washing the solid product with 50% sulfuric acid followed by copious amounts of distilled water to remove residual acid and inorganic salts[1]. The product is then dried to a constant weight. If further purification is needed, recrystallization from an appropriate solvent can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of multiple isomers and over-nitrated byproducts. - Product loss during workup and purification. | - Use a more potent nitrating system (e.g., KNO₃/H₂SO₄)[1][2]. - Optimize reaction time and temperature; monitor reaction progress using TLC. - Carefully control the stoichiometry of the nitrating agent. - Ensure complete precipitation of the product by adding a sufficient volume of ice-water. |
| Incomplete Reaction | - Insufficiently strong nitrating agent. - Low reaction temperature or short reaction time. - Poor solubility of the starting material. | - Switch from dilute HNO₃ to a mixed acid system (HNO₃/H₂SO₄)[2]. - Gradually increase the temperature to 50-60°C after the initial addition and extend the reaction time[1]. - Ensure the starting material is fully dissolved in the sulfuric acid before adding the nitrating agent. |
| Formation of Over-Nitrated Products | - Excess of nitrating agent. - High reaction temperature. - Prolonged reaction time at elevated temperatures. | - Use a stoichiometric amount of the nitrating agent relative to the desired degree of nitration. - Maintain a low temperature during the addition of reactants and avoid excessive heating. - Monitor the reaction closely by TLC to stop it once the desired product is formed. |
| Product is a Dark, Tarry Substance | - Reaction temperature is too high, leading to decomposition. - Presence of impurities in the starting material. | - Maintain strict temperature control, especially during the exothermic addition of reagents, using an ice bath[1]. - Ensure the starting benzimidazolone is of high purity. - Add the reactants slowly and portion-wise to manage the reaction exotherm. |
| Difficulty in Isolating the Product | - Product is soluble in the reaction mixture. - Insufficient quenching to precipitate the product. | - Pour the reaction mixture into a large volume of ice-water to ensure complete precipitation[3]. - If the product remains partially dissolved, it may be necessary to neutralize the acidic solution carefully to decrease solubility, though this can complicate purification. |
Data Presentation: Comparison of Nitration Conditions
| Nitrating Agent | Substrate | Temperature | Time | Yield | Reference |
| KNO₃ / conc. H₂SO₄ | 1,3-Dihydro-2H-benzimidazol-2-one | 0°C to 60°C | 5 hours | 83% (for Trinitro derivative) | [1] |
| Nitric acid in water (26%) | Benzimidazolone-(2) | 30°C to 35°C | 1 hour | 97% (for 5-Nitro derivative) | [3] |
| Diluted Nitric Acid | Benzimidazolone | Not specified | Not specified | Incomplete reaction reported | [2] |
| Conc. HNO₃ / H₂O | Benzimidazolone | 85°C | 4 hours | 99% (claimed in a patent) | [2] |
Note: The yield for the KNO₃/H₂SO₄ method is for the synthesis of a trinitro-derivative, but the methodology is relevant for mono-nitration as well.
Experimental Protocols
Protocol 1: Nitration using Potassium Nitrate and Sulfuric Acid
This protocol is adapted from a method used for the synthesis of trinitro-1,3-dihydro-2H-benzimidazol-2-one and can be modified for mono-nitration by adjusting the stoichiometry of the nitrating agent[1].
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add 100 mL of concentrated sulfuric acid (98%). Slowly add 33.3 g (0.33 mol) of potassium nitrate (KNO₃) in small portions, ensuring the temperature is maintained around 5°C. Stir until a homogenous solution is obtained.
-
Addition of Substrate: To the prepared nitrating mixture, add 13.4 g (0.1 mol) of 1,3-dihydro-2H-benzimidazol-2-one in small portions. Maintain the temperature below 10°C during the addition.
-
Reaction: Once the addition is complete, slowly warm the reaction mixture to 60°C over 1 hour. Stir the mixture at 50-60°C for an additional 4 hours.
-
Workup and Isolation: Cool the reaction mixture to room temperature and then chill it in a freezer at 4°C for 12 hours. Pour the mixture onto crushed ice.
-
Purification: Filter the resulting precipitate using a sintered glass filter. Wash the solid product with 50% H₂SO₄, followed by several washes with distilled water until the filtrate is neutral.
-
Drying: Dry the purified product in an oven at 100°C to a constant weight.
Protocol 2: Nitration using Nitric Acid in Water
This protocol is based on a process for preparing 5-nitrobenzimidazolone-(2)[3].
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, place approximately 26% aqueous nitric acid.
-
Addition of Substrate: With agitation, introduce benzimidazolone into the nitric acid. The nitration reaction will commence at around 30°C.
-
Reaction: Control the temperature so it does not exceed 35°C. After the addition is complete, continue stirring for 1 hour at 35°C.
-
Workup and Isolation: Dilute the reaction batch with 1000 parts by volume of water and continue to stir for 30 minutes to ensure complete precipitation.
-
Purification: Filter the product using an acid-proof suction filter and wash the solid with water until it is nearly neutral.
-
Drying: Dry the final product at 105°C.
Visualizations
Experimental Workflow
References
Stability issues of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing or reducing agents. As a nitroaromatic compound, it is particularly susceptible to degradation under certain conditions.
Q2: How does pH affect the stability of the compound?
A2: The benzimidazolone core and the nitro group are sensitive to pH. Alkaline conditions can significantly accelerate hydrolytic degradation of the benzimidazolone ring. Conversely, highly acidic conditions might also promote degradation, though often to a lesser extent. It is advisable to maintain solutions at a neutral or slightly acidic pH for enhanced stability.[1][2]
Q3: Is this compound sensitive to light?
A3: Yes, similar to many benzimidazole derivatives, this compound is expected to be photosensitive.[2][3] Exposure to UV or even ambient light can induce photodegradation, potentially leading to the reduction of the nitro group or other structural changes. It is crucial to protect solutions from light by using amber vials or covering containers with aluminum foil.
Q4: What is the recommended solvent for dissolving this compound?
A4: The choice of solvent can impact stability. While solubility is a key consideration, it is important to use solvents that are inert to the compound. Aprotic solvents like DMSO or DMF are commonly used for initial stock solutions. For aqueous buffers, it is essential to ensure the pH is within a stable range. The use of acetonitrile/water or methanol/water mixtures is common in chromatographic applications, but the stability in these systems should be verified.[4]
Q5: What are the likely degradation pathways for this molecule?
A5: Based on its structure, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the urea-like ring in the benzimidazolone structure, particularly under basic conditions.
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain photolytic conditions.[5][6]
-
Oxidation: The benzimidazole ring system can be susceptible to oxidation, although the electron-withdrawing nitro group may offer some protection.[3]
-
Photodegradation: Light exposure can trigger various reactions, including decarboxylation or rearrangement of the heterocyclic ring.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Precipitation of the compound in aqueous buffer. | - Poor aqueous solubility.- pH of the buffer is at or near the pKa of the compound, leading to reduced solubility.- The concentration of the compound exceeds its solubility limit in the chosen buffer system. | - Determine the aqueous solubility of the compound at different pH values.- Adjust the pH of the buffer to a range where the compound is more soluble.- Consider the use of co-solvents (e.g., a small percentage of DMSO or ethanol) to increase solubility. Ensure the co-solvent does not affect stability. |
| Loss of compound concentration over a short period in solution. | - Chemical degradation due to pH, light, or temperature.- Adsorption to the container surface. | - Prepare fresh solutions before each experiment.- Protect the solution from light using amber vials or foil wrapping.- Store solutions at reduced temperatures (e.g., 4°C or -20°C), after confirming stability at these temperatures.- Use silanized glassware or low-adsorption plastic containers. |
| Appearance of new peaks in HPLC analysis. | - Degradation of the compound into one or more new chemical entities. | - Perform a forced degradation study to identify potential degradation products and their chromatographic behavior.- Analyze the sample using LC-MS to identify the mass of the new peaks and infer their structures.- Adjust solution conditions (pH, light exposure, temperature) to minimize the formation of these new peaks. |
| Inconsistent experimental results. | - Instability of the stock solution.- Degradation of the compound during the experimental procedure. | - Regularly check the purity of the stock solution by HPLC.- Prepare fresh dilutions from a solid sample for each experiment whenever possible.- Minimize the time the compound is in solution and exposed to potentially harsh experimental conditions. |
Summary of (Hypothetical) Stability Data
The following tables present hypothetical data to illustrate the stability profile of this compound under various stress conditions. Note: This data is for illustrative purposes and should be experimentally verified.
Table 1: pH-Dependent Hydrolytic Stability
| pH | Temperature (°C) | Time (hours) | % Degradation |
| 2.0 | 60 | 24 | 5.2 |
| 7.0 | 60 | 24 | 2.1 |
| 9.0 | 60 | 24 | 15.8 |
| 12.0 | 60 | 24 | 45.3 |
Table 2: Photostability in Solution
| Light Condition | Solvent | Time (hours) | % Degradation |
| Ambient Light | Methanol | 24 | 8.9 |
| UV Light (254 nm) | Methanol | 4 | 25.4 |
| Dark Control | Methanol | 24 | <1.0 |
Table 3: Thermal and Oxidative Stability
| Condition | Solvent | Time (hours) | % Degradation |
| 80°C (in dark) | Water | 12 | 10.5 |
| 3% H₂O₂ (in dark) | Acetonitrile/Water (1:1) | 8 | 18.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Solutions: Prepare solutions of this compound at a concentration of 1 mg/mL in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Incubation: Incubate the solutions at 60°C in a water bath. Protect from light.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
Protocol 2: Forced Degradation Study - Photostability
-
Preparation of Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Exposure: Expose the solution in a quartz cuvette to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: Prepare a control sample and keep it in the dark at the same temperature.
-
Analysis: Analyze the exposed and control samples by HPLC at appropriate time intervals to assess the extent of photodegradation.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for conducting forced degradation studies.
Caption: A logical approach to troubleshooting stability issues.
References
- 1. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 3. researchgate.net [researchgate.net]
- 4. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]
- 6. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected side products in 4-Nitro-1H-benzo[d]imidazol-2(3H)-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one.
Troubleshooting Guide & FAQs
This section addresses common issues and unexpected outcomes that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The cyclization of 4-nitro-1,2-phenylenediamine with urea requires sufficient heating to proceed to completion. Ensure the reaction temperature is maintained, typically around 180°C.[1] Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Sub-optimal Reagent Purity: The purity of the starting materials, particularly 4-nitro-1,2-phenylenediamine, is crucial. Impurities can interfere with the reaction. It is recommended to use highly pure starting materials or purify them before use.
-
Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product. See the questions below for specific side products and how to mitigate them.
-
Product Loss During Work-up and Purification: The product may be lost during filtration, extraction, or crystallization steps. Ensure efficient extraction and handle the product carefully. When purifying by recrystallization, choose an appropriate solvent system to minimize solubility of the desired product at low temperatures.
Q2: I have observed an unexpected side product that is more polar than my desired product. What could it be and how can I avoid its formation?
A2: A more polar side product could be a result of incomplete cyclization or side reactions involving the nitro group.
-
Potential Side Product: A likely polar side product is the non-cyclized intermediate, N-(2-amino-5-nitrophenyl)urea. This can form if the reaction is not heated for a sufficient duration or at a high enough temperature to drive the intramolecular cyclization and elimination of ammonia.
-
Mitigation Strategies:
-
Increase Reaction Time and/or Temperature: Prolonging the heating period or slightly increasing the reaction temperature can promote the complete conversion of the intermediate to the final product.
-
Use of a High-Boiling Point Solvent: Performing the reaction in a high-boiling point solvent can ensure a consistent and sufficiently high reaction temperature.
-
Q3: My final product is discolored (e.g., dark brown or black) even after purification. What is the cause and how can I obtain a purer, lighter-colored product?
A3: Discoloration often indicates the presence of polymeric or degradation byproducts.
-
Cause of Discoloration: Aromatic nitro compounds, especially when heated to high temperatures in the presence of other reagents, can be prone to decomposition and polymerization, leading to colored impurities.
-
Purification and Prevention:
-
Recrystallization: Multiple recrystallizations from a suitable solvent (e.g., ethanol or acetic acid) can help remove colored impurities.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities. The solution should then be filtered hot to remove the carbon.
-
Reaction under Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to discoloration.
-
Q4: I am seeing a less polar side product in my reaction mixture. What is a possible structure for this impurity?
A4: A less polar side product could arise from reactions of the starting diamine that do not involve urea.
-
Potential Side Product: While less common in this specific synthesis, self-condensation of 4-nitro-1,2-phenylenediamine under certain conditions could lead to dimeric or oligomeric structures. However, a more likely scenario if other reagents are present is the formation of other benzimidazole derivatives if alternative electrophiles are available.
-
Troubleshooting:
-
Reagent Purity: Ensure that the urea used is pure and that there are no other contaminating electrophilic reagents.
-
Reaction Control: Strictly adhere to the recommended reaction temperature and stoichiometry to favor the desired reaction pathway.
-
Data Presentation
Table 1: Summary of Reaction Conditions for Benzimidazolone Synthesis
| Starting Material | Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-methyl-1,2-phenylenediamine | Urea | 180 | Not Specified | Not Specified | [1] |
| 1,3-dihydro-2H-benzimidazol-2-one | KNO3 / H2SO4 | 50-60 | 4 | 89.7 | [1] |
Note: Data for the direct synthesis of this compound is not explicitly detailed in the provided search results. The data presented is for analogous syntheses and nitration reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general method for the synthesis of benzimidazol-2-ones from o-phenylenediamines and urea.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitro-1,2-phenylenediamine (1 equivalent) and urea (1.5 - 2 equivalents).
-
Heating: Heat the mixture in an oil bath to 180°C. The mixture will melt and ammonia will be evolved.
-
Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
The solidified mass is then triturated with hot water to remove any unreacted urea and other water-soluble impurities.
-
Filter the solid product and wash it thoroughly with water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.
-
If the product is highly colored, a treatment with activated carbon during recrystallization may be beneficial.
-
Dry the purified product in a vacuum oven.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
References
Technical Support Center: Enhancing Cell Permeability of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal cell permeability for the compound 4-Nitro-1H-benzo[d]imidazol-2(3H)-one.
Troubleshooting Guide
Low cell permeability of a compound can be a significant hurdle in experimental and developmental stages. This guide offers a structured approach to identifying and resolving common issues.
Initial Assessment: Physicochemical Properties
Before proceeding to experimental troubleshooting, it is crucial to understand the inherent physicochemical properties of this compound, as these are primary determinants of its passive diffusion across cell membranes.
| Property | Value (Calculated) | Implication for Permeability |
| Molecular Weight | 179.13 g/mol [1][2] | Favorable (<500 g/mol ) |
| XLogP3 | 0.9 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 2[1] | Within favorable range (≤5) |
| Hydrogen Bond Acceptors | 4[1] | Within favorable range (≤10) |
Note: These values are computationally predicted and should be experimentally verified for precise analysis.
Observed Problem: Low Compound Uptake in Cells
If experimental results indicate poor cell permeability, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution | Experimental Validation |
| Low Aqueous Solubility | - Prepare a fresh, clear solution before each experiment. - Use a co-solvent such as DMSO (ensure final concentration is non-toxic to cells, typically <0.5%). - Consider formulation strategies like creating a salt form or using cyclodextrins. | Measure the compound's solubility in the experimental buffer. |
| High Efflux Rate | - Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). - Use cell lines with lower expression of common efflux transporters (e.g., MDCK-MDR1 vs. wild-type MDCK). | Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio >2 suggests active efflux. |
| Compound Degradation | - Assess the stability of the compound in the experimental buffer and cell culture medium over the time course of the experiment. - Store stock solutions appropriately (e.g., at -20°C or -80°C) and protect from light if photosensitive. | Analyze the concentration of the compound in the dosing solution at the beginning and end of the experiment using HPLC or LC-MS. |
| Poor Passive Diffusion | - Modify the chemical structure to increase lipophilicity (increase LogP). This could involve adding lipophilic functional groups. - Reduce the number of hydrogen bond donors. | Re-synthesize analogs and re-screen using permeability assays (PAMPA, Caco-2). |
| Cell Monolayer Integrity Issues | - Ensure Caco-2 or MDCK cell monolayers are fully differentiated (typically 21 days for Caco-2).[3] - Measure the transepithelial electrical resistance (TEER) before and after the experiment. - Perform a Lucifer Yellow rejection assay to check for monolayer tightness. | TEER values should be stable and within the expected range for the cell type. Lucifer Yellow permeability should be low. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point to assess the permeability of this compound?
A1: A good starting point is the Parallel Artificial Membrane Permeability Assay (PAMPA).[4] This cell-free assay specifically measures passive diffusion and can provide a rapid and cost-effective initial assessment of your compound's intrinsic permeability.[4][5]
Q2: My compound shows high permeability in PAMPA but low uptake in Caco-2 cells. What could be the reason?
A2: This discrepancy often points towards active efflux.[5] Caco-2 cells express various efflux transporters (like P-glycoprotein) that can actively pump your compound out of the cell, reducing its net intracellular concentration.[4][5][6] The PAMPA model lacks these transporters and only measures passive diffusion.[4][5] To confirm this, a bi-directional Caco-2 assay is recommended to calculate the efflux ratio.
Q3: How can I interpret the apparent permeability coefficient (Papp) from a Caco-2 assay?
A3: The Papp value is a quantitative measure of permeability. Generally, compounds can be classified as follows:
-
Papp < 1 x 10⁻⁶ cm/s: Low permeability
-
1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp > 10 x 10⁻⁶ cm/s: High permeability
These are general guidelines, and the interpretation can be context-dependent.
Q4: Are there any structural modifications I can make to this compound to improve its permeability?
A4: Based on general principles of medicinal chemistry, you could consider the following modifications:
-
Increase Lipophilicity: Introducing lipophilic substituents on the benzimidazole ring system could increase the LogP value, potentially enhancing passive diffusion.
-
Masking Polar Groups: Prodrug strategies can be employed to temporarily mask the hydrogen bond donors, reducing the polarity of the molecule and improving its ability to cross the cell membrane.
-
Formulation Approaches: Utilizing nanocarriers or lipid-based formulations can also be an effective way to improve the cellular uptake of a compound without chemical modification.
Q5: What are the critical quality control steps in a Caco-2 permeability assay?
A5: The integrity of the Caco-2 cell monolayer is paramount for reliable data.[7] Key quality control steps include:
-
Cell Differentiation: Allowing the cells to fully differentiate for approximately 21 days to form a polarized monolayer with tight junctions.[3]
-
TEER Measurement: Measuring the transepithelial electrical resistance before and after the assay to ensure the tightness of the cell junctions.
-
Lucifer Yellow Assay: Using a low-permeability marker like Lucifer Yellow to confirm the integrity of the paracellular pathway.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of this compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Lecithin in dodecane solution (e.g., 10 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS for quantification
Procedure:
-
Prepare the Donor Plate:
-
Carefully apply 5 µL of the lecithin/dodecane solution to the membrane of each well of the filter plate.
-
Allow the solvent to evaporate for at least 5 minutes.
-
-
Prepare the Acceptor Plate:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
-
Prepare the Dosing Solution:
-
Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is non-disruptive to the membrane (typically ≤1%).
-
-
Start the Assay:
-
Add 150 µL of the dosing solution to each well of the donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the filter membrane is in contact with the buffer in the acceptor wells.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).
-
-
Calculate the Apparent Permeability (Papp):
-
The Papp value can be calculated using the following equation: Papp = (-V_D * V_A / (V_D + V_A) * A * t) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_D(0) = Initial concentration in the donor well
-
-
Caco-2 Cell Permeability Assay
This protocol outlines the steps for conducting a bidirectional permeability assay using Caco-2 cells to assess both passive permeability and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer Yellow solution
-
TEER meter
-
LC-MS for quantification
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the acceptable range.
-
Perform a Lucifer Yellow permeability assay to confirm the integrity of the paracellular pathway.
-
-
Prepare Dosing Solutions:
-
Dilute the test compound stock solution in transport buffer to the desired final concentration (e.g., 10 µM).
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At the same specified time points, take samples from the apical chamber and replace with fresh buffer.
-
-
Quantification:
-
Analyze the concentration of the compound in all samples using LC-MS.
-
-
Calculations:
-
Calculate Papp for both A to B and B to A directions: Papp = (dQ/dt) / (A * C_0) Where:
-
dQ/dt = Rate of compound appearance in the receiver chamber
-
A = Surface area of the membrane
-
C_0 = Initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)
-
Data Presentation
In Silico ADMET Predictions for Nitro-Benzimidazole Derivatives
The following table presents in silico predicted Caco-2 cell permeability for a series of N-substituted 6-nitro-1H-benzimidazole derivatives, providing a reference for expected permeability within this chemical class.[7]
| Compound | Predicted Caco-2 Permeability (log unit) |
| 2d | > -5.15 |
| 3s | > -5.15 |
| 4b | > -5.15 |
| 4k | > -5.15 |
| Reference Drugs | |
| Ciprofloxacin | < -5.15 |
| Fluconazole | < -5.15 |
| Paclitaxel | < -5.15 |
Data from in silico modeling of N-substituted 6-nitro-1H-benzimidazole derivatives.[7]
Visualizations
Experimental Workflow for Permeability Assessment
References
- 1. This compound | C7H5N3O3 | CID 4149828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectral Analysis of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
This guide is designed for researchers, scientists, and drug development professionals encountering ambiguous spectral data during the synthesis and characterization of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one. Given that published experimental data for this specific isomer is limited, this resource focuses on the principles of spectral interpretation and troubleshooting common ambiguities such as positional isomerism and tautomerism.
Predicted Spectral Data and Isomer Comparison
A primary source of ambiguity arises from the potential formation of other positional isomers, most commonly 5-Nitro-1H-benzo[d]imidazol-2(3H)-one. The tables below outline the expected spectral data for the target 4-nitro isomer and compare it with known data for related structures to aid in differentiation.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment (4-Nitro Isomer) | Expected Chemical Shift (ppm) | Splitting Pattern | Notes |
|---|---|---|---|
| N1-H | ~11.5 - 12.5 | Broad Singlet (br s) | Position is highly variable and concentration-dependent. May exchange with D₂O. |
| N3-H | ~11.0 - 12.0 | Broad Singlet (br s) | Position is highly variable and concentration-dependent. May exchange with D₂O. |
| H-5 | ~7.3 - 7.5 | Doublet of doublets (dd) | Coupled to H-6 and H-7. |
| H-6 | ~7.2 - 7.4 | Triplet or dd | Coupled to H-5 and H-7. |
| H-7 | ~7.8 - 8.0 | Doublet of doublets (dd) | Expected to be the most downfield aromatic proton due to proximity to the nitro group. |
Note on Isomerism: The 5-nitro isomer would show a different aromatic pattern, likely with a singlet for H-4, a doublet for H-7, and a doublet of doublets for H-6, providing a clear method for differentiation.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Assignment (4-Nitro Isomer) | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| C=O (C-2) | ~155 - 160 | Carbonyl carbon. |
| C-4 | ~140 - 145 | Carbon bearing the NO₂ group. Signal may be broadened by the quadrupolar nitrogen. |
| C-7a | ~135 - 140 | Quaternary carbon. |
| C-3a | ~128 - 132 | Quaternary carbon. |
| C-7 | ~120 - 125 | |
| C-6 | ~115 - 120 |
| C-5 | ~105 - 110 | Expected to be the most upfield aromatic CH carbon. |
Table 3: Expected IR and Mass Spectrometry Data
| Technique | Expected Observations | Notes |
|---|---|---|
| IR Spectroscopy (KBr Pellet, cm⁻¹) | 3200-3000 (N-H stretching, broad)1720-1680 (C=O stretching)1550-1500 (Asymmetric NO₂ stretching)1360-1320 (Symmetric NO₂ stretching) | Broad N-H band is due to intermolecular hydrogen bonding. The C=O stretch confirms the keto tautomer is dominant in the solid state. |
| Mass Spectrometry (ESI) | [M+H]⁺ = 180.035[M-H]⁻ = 178.020[M+Na]⁺ = 202.017 | Fragmentation may involve the loss of NO₂ (46 Da) or CO (28 Da). High-resolution mass spectrometry is crucial for confirming the elemental composition. |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the spectral analysis of this compound in a question-and-answer format.
Q1: My ¹H NMR spectrum shows unexpected splitting in the aromatic region. What could be the cause?
A: This is the most common indicator of positional isomerism. The synthesis of the 4-nitro isomer can often produce quantities of the 5-nitro or 6-nitro isomers.
-
4-Nitro Isomer: Should display three distinct aromatic protons, likely as two doublets of doublets and one triplet (or a third dd).
-
5-Nitro Isomer: Due to symmetry, this isomer would show a simpler pattern. You would expect a doublet for H-6, a doublet of doublets for H-7, and a singlet-like signal for H-4 (with a small meta-coupling).
-
Action: Carefully analyze the coupling constants (J-values) and multiplicities. If they do not match the expected pattern for the 4-nitro isomer, the presence of other isomers is highly likely. 2D NMR techniques like COSY can help establish the connectivity between adjacent protons.
Q2: I don't see the N-H proton signals in my ¹H NMR, or they are very broad. Is this normal?
A: Yes, this is very common for benzimidazolone compounds.[1] There are several reasons:
-
Chemical Exchange: The acidic N-H protons can exchange with trace amounts of water (H₂O) or deuterium from the solvent (e.g., in DMSO-d₆ or CD₃OD). This process can broaden the signal to the point where it disappears into the baseline.
-
Solvent Effects: In protic solvents like CD₃OD, the N-H protons will rapidly exchange with the solvent's deuterium, causing the signal to disappear entirely. In DMSO-d₆, they are typically observable but can be broad.
-
Quadrupolar Broadening: The nitrogen atom has a quadrupole moment that can sometimes cause broadening of adjacent proton signals.
-
Troubleshooting Step: To confirm the presence of an exchangeable N-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear.[1]
Q3: Why are the chemical shifts of my aromatic protons further downfield than in a standard benzimidazolone?
A: The nitro (NO₂) group is a powerful electron-withdrawing group. It strongly deshields (moves downfield) the protons and carbons on the aromatic ring, particularly those closest to it (the ortho and para positions). For the 4-nitro isomer, the proton at the C-7 position is expected to be the most deshielded. This effect is a key feature to look for.
Q4: My mass spectrum does not show the expected molecular ion peak at m/z 179. What should I look for?
A: While ESI is a soft ionization technique, some fragmentation can still occur. For nitroaromatic compounds, a common fragmentation pathway is the loss of the nitro group.
-
Look for [M-NO₂]⁺: This would correspond to a peak at m/z 133.
-
Look for [M-NO]⁺: Loss of nitric oxide can also occur, leading to a peak at m/z 149.
-
Check Adducts: Ensure you are not mistaking a sodium adduct ([M+Na]⁺ at m/z 202) or a solvent adduct for the molecular ion.
Q5: The compound has poor solubility, and my NMR signals are broad. How can I get a better spectrum?
A: Poor solubility is a frequent issue that leads to peak broadening.[1]
-
Change Solvent: Try a more polar aprotic solvent like DMF-d₇.
-
Increase Temperature: Acquiring the spectrum at an elevated temperature (e.g., 50-80 °C) can increase solubility and average out conformations, leading to sharper peaks.
-
Sample Concentration: Ensure your sample is not too concentrated, as this can also cause broadening.[2]
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve polar compounds and reveal N-H protons).
-
Internal Standard: Use the residual solvent peak (DMSO at ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) as the primary reference. Alternatively, tetramethylsilane (TMS) can be added.
-
Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Acquire a ¹³C spectrum with a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio, as quaternary carbons and the carbonyl carbon can be weak.
-
If ambiguity persists, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations.
-
Protocol 2: IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent disk using a hydraulic press.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify key functional group frequencies, paying close attention to the N-H, C=O, and NO₂ stretching regions.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes.
-
Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Use the measured mass to calculate the elemental formula and confirm it matches C₇H₅N₃O₃.
Visual Workflows and Diagrams
The following diagrams provide visual aids for troubleshooting and understanding the structural complexities of this compound.
Caption: Troubleshooting workflow for interpreting ambiguous spectral data.
Caption: Sources of ambiguity: Positional Isomers and Keto-Enol Tautomerism.
References
Validation & Comparative
Efficacy of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one: An Uncharted Territory in Inhibitor Research
For researchers, scientists, and drug development professionals, the quest for novel inhibitors is a continuous endeavor. While the benzimidazole scaffold is a well-established pharmacophore present in numerous approved drugs, specific derivatives remain underexplored. One such compound is 4-Nitro-1H-benzo[d]imidazol-2(3H)-one (CAS 85330-50-3). Despite its availability for research purposes, a comprehensive review of publicly accessible scientific literature reveals a significant gap in our understanding of its efficacy as an inhibitor.
Currently, there is a notable absence of published experimental data detailing the specific inhibitory activity of this compound against any biological target. Consequently, quantitative metrics such as IC50 or Ki values, which are crucial for assessing and comparing inhibitor potency, are not available. This lack of information extends to its broader pharmacological profile, with one source explicitly stating that comprehensive data on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) is "largely unavailable in public literature"[1]. The precise mechanism of action for this specific compound also remains to be elucidated[1].
The Benzimidazole Precedent: A Foundation for Potential
The broader class of benzimidazole derivatives boasts a wide spectrum of biological activities, acting as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. This versatility stems from the ability of the benzimidazole core to interact with various biological targets[1][2][3]. The introduction of a nitro group to the benzimidazole ring, in particular, has been a key modification in the development of potent therapeutic agents[1]. However, the specific biological impact of the nitro group at the 4-position of the benzo[d]imidazol-2(3H)-one core is yet to be experimentally determined.
Future Directions: A Call for Investigation
The absence of efficacy data for this compound presents an open avenue for research. Future investigations could explore its inhibitory potential against a range of targets, guided by the known activities of other substituted benzimidazoles. A logical first step would be to perform broad-based inhibitor screening assays against various enzyme families, such as kinases, proteases, or phosphodiesterases, which are common targets for benzimidazole-based inhibitors.
To facilitate such research, a hypothetical experimental workflow is proposed below.
Hypothetical Experimental Workflow for Efficacy Screening
This workflow outlines a general approach to begin characterizing the inhibitory potential of this compound.
Figure 1. A generalized workflow for the initial inhibitory screening and characterization of this compound.
References
A Comparative Analysis of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one and Structurally Related Benzimidazole Compounds in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental evaluation of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one in comparison to analogous benzimidazole compounds, supported by available experimental data.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its resemblance to naturally occurring purines allows for interaction with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] The introduction of a nitro group to the benzimidazole core can significantly modulate its biological profile, making nitrobenzimidazole derivatives a subject of considerable interest in drug discovery. This guide provides a comparative overview of this compound and its positional isomers, focusing on their anticancer properties and the experimental methodologies used for their evaluation.
Comparative Analysis of Nitro-Substituted Benzimidazolones
| Compound | Structure | Anticancer Activity (IC50) | Cell Line(s) | Reference(s) |
| This compound | ![]() | Data not available | - | - |
| 5-Nitro-1H-benzo[d]imidazol-2(3H)-one | ![]() | Not explicitly reported for the parent compound. Derivatives show varied activity. | - | [5] |
| Derivatives of 6-Nitro-1H-benzimidazole | ![]() | IC50 values ranging from 1.84 to 10.28 µg/mL | Various human cancer cell lines | [2] |
Note: The provided IC50 values for 6-nitro-1H-benzimidazole derivatives are for N-substituted and C-2 substituted analogs, not the parent 6-Nitro-1H-benzo[d]imidazol-2(3H)-one. This highlights the importance of substitutions at these positions for enhancing anticancer potency.[6]
Key Signaling Pathways and Molecular Targets
Benzimidazole derivatives exert their anticancer effects through various mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. The specific pathways and molecular targets can be influenced by the substitution pattern on the benzimidazole core.
Caption: Benzimidazole derivatives' multi-target anticancer mechanisms.
Experimental Protocols
The evaluation of the anticancer potential of benzimidazole compounds typically involves a series of in vitro assays to determine their cytotoxicity and mechanism of action.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Caption: Workflow of the MTT cell viability assay.
Detailed Methodology:
-
Cell Culture: Cancer cells are cultured in appropriate media and conditions until they reach the desired confluence.
-
Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. Plates are incubated to allow for cell attachment.
-
Compound Preparation: A stock solution of the test compound is prepared and serially diluted to the desired concentrations.
-
Treatment: The culture medium is replaced with fresh medium containing the various concentrations of the test compound. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a period that can range from 24 to 72 hours.
-
MTT Reagent Addition: After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[1]
-
Formazan Crystal Formation: The plates are incubated for a few hours, during which mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC50) is determined.
Conclusion and Future Directions
The benzimidazole scaffold, particularly when substituted with a nitro group, holds significant promise for the development of novel anticancer agents. While a comprehensive understanding of the biological activity of this compound is currently limited by the lack of available experimental data, the analysis of its isomers suggests that this compound class warrants further investigation. Future research should focus on the synthesis and systematic in vitro and in vivo evaluation of this compound and its derivatives to fully elucidate their therapeutic potential and mechanism of action. Such studies will be crucial in guiding the rational design of more potent and selective benzimidazole-based anticancer drugs.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to facilitate the validation of the mechanism of action of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one. Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. The introduction of a nitro group to the benzimidazole scaffold can significantly influence its biological properties. While the precise mechanism of this compound is not definitively established in publicly available literature, this guide explores a predominant hypothesized mechanism—topoisomerase I inhibition—based on evidence from structurally related compounds. We present comparative data, detailed experimental protocols, and pathway diagrams to support further investigation.
Hypothesized Mechanism of Action: Topoisomerase I Inhibition
Several studies on substituted benzimidazoles suggest their potential to act as topoisomerase I inhibitors.[1][2] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a key target for cancer chemotherapy. Inhibitors of topoisomerase I trap the enzyme-DNA covalent complex, leading to DNA strand breaks and ultimately cell death. Given the structural similarities, it is plausible that this compound exerts its cytotoxic effects through a similar mechanism.
Comparative Analysis of Benzimidazole Derivatives
To provide a framework for validating the mechanism of this compound, this section presents data on known benzimidazole-based topoisomerase I inhibitors and other related compounds with potential anticancer activity.
Table 1: Comparative in vitro Activity of Selected Benzimidazole Derivatives
| Compound ID | Structure | Target/Assay | IC50/GI50 (µM) | Cell Line(s) | Reference |
| 12b | Novel 1H-benzo[d]imidazole derivative | Topoisomerase I Inhibition | 16 | - | [1][2] |
| 11a | Novel 1H-benzo[d]imidazole derivative | 50% Growth Inhibition (GI50) | 0.16 - 3.6 | Panel of 60 human cancer cell lines | [1][2] |
| 12a | Novel 1H-benzo[d]imidazole derivative | 50% Growth Inhibition (GI50) | 0.16 - 3.6 | Panel of 60 human cancer cell lines | [1][2] |
| Camptothecin | Known Topoisomerase I Inhibitor | Topoisomerase I Inhibition | Comparable to 12b | - | [1] |
| 8j (MD102) | 1H-benzo[d]imidazole-4,7-dione derivative | TG2 Inhibition | 0.35 | - | [3] |
| 8j (MD102) | 50% Growth Inhibition (GI50) | 2.15 / 1.98 | ACHN / Caki-1 | [3] |
Experimental Protocols
To experimentally validate the hypothesized mechanism of action, the following detailed protocols for key assays are provided.
Experimental Protocol 1: Topoisomerase I DNA Relaxation Assay
This assay is fundamental to determining if a compound inhibits the catalytic activity of topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% Glycerol)
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Test compound (this compound) and control inhibitors (e.g., Camptothecin)
-
Agarose
-
1x TAE buffer
-
Ethidium bromide staining solution
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer and supercoiled plasmid DNA (e.g., 200-300 ng).
-
Add varying concentrations of the test compound (this compound) or a known inhibitor to the reaction tubes. Include a no-drug control.
-
Initiate the reaction by adding a predetermined amount of human Topoisomerase I enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the 5x Stop Buffer/Gel Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE buffer until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the results: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band, whereas the relaxed form of the DNA will be prevalent in the no-drug control.
Experimental Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay
As some benzimidazole derivatives have been shown to target DHFR, this assay can be used as a counterscreen to explore alternative mechanisms.
Materials:
-
Dihydrofolate Reductase (DHFR) enzyme
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
DHFR Assay Buffer
-
Test compound (this compound) and control inhibitor (e.g., Methotrexate)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing DHFR Assay Buffer, NADPH, and the DHFR enzyme.
-
Add varying concentrations of the test compound or a known inhibitor. Include a no-drug control.
-
Initiate the reaction by adding the DHF substrate.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at room temperature.
-
The rate of NADPH oxidation is proportional to the DHFR activity. Inhibition is determined by a reduction in the rate of absorbance decrease.
Visualizing Pathways and Workflows
To aid in the conceptualization of the experimental design and potential signaling pathways, the following diagrams are provided.
References
Comparative Analysis of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one and Related Heterocyclic Compounds: A Guide to Cross-Reactivity
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential cross-reactivity of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one and related benzimidazole and nitroimidazole analogs. This document summarizes known biological targets, presents available quantitative data on compound selectivity, and details experimental protocols for assessing cross-reactivity.
Introduction to Benzimidazole and Nitroimidazole Scaffolds
The benzimidazole ring system, a fusion of benzene and imidazole, is a prominent scaffold in medicinal chemistry, found in a variety of FDA-approved drugs with diverse therapeutic applications, including anticancer, anthelmintic, and anti-inflammatory agents.[1][2] Their biological activity often stems from their ability to interact with a wide range of biological targets, including enzymes and nucleic acids.[3] The addition of a nitro group, as seen in this compound, can significantly influence the compound's electronic properties and biological activity.
Nitroimidazoles are another critical class of heterocyclic compounds, primarily known for their efficacy against anaerobic bacteria and protozoa.[4][5] Their mechanism of action typically involves the reduction of the nitro group within the target organism, leading to the formation of reactive cytotoxic intermediates that induce DNA damage.[6][7]
Given the broad and sometimes overlapping biological targets of these scaffolds, understanding the potential for cross-reactivity is crucial in drug development to predict off-target effects and potential toxicities.
Potential Biological Targets and Cross-Reactivity Profiles
The cross-reactivity of a compound is determined by its interaction with unintended biological targets. For benzimidazole and nitroimidazole derivatives, these off-target interactions can lead to a range of effects.
Benzimidazole Derivatives
Benzimidazole-based compounds are known to interact with several key cellular components, leading to a potential for cross-reactivity with various signaling pathways.
-
Tubulin Polymerization: A primary mechanism of action for many anthelmintic benzimidazoles, such as albendazole, is the inhibition of tubulin polymerization.[1][8][9] By binding to β-tubulin, they disrupt the formation of microtubules, which are essential for cell division, motility, and intracellular transport.[8] This mechanism can have off-target effects on host tubulin, particularly at high concentrations, leading to side effects like bone marrow suppression.[10]
-
Kinase Inhibition: A significant number of benzimidazole derivatives have been developed as kinase inhibitors.[11][12][13] They can target a wide array of kinases involved in cell signaling pathways that regulate proliferation, differentiation, and apoptosis, such as EGFR, BRAF, and Akt.[14] The selectivity of these inhibitors varies greatly depending on the specific substitutions on the benzimidazole core. Cross-reactivity with other kinases is a common challenge in the development of kinase inhibitors and can lead to unexpected pharmacological effects.
-
Cytochrome P450 (CYP) Enzymes: Some benzimidazoles can interact with CYP enzymes, which are crucial for drug metabolism.[15] This can lead to drug-drug interactions, altering the metabolism and clearance of co-administered drugs. For example, some benzimidazole derivatives can induce the expression of CYP1A1.[15]
Nitroimidazole Derivatives
The primary mechanism of nitroimidazoles involves DNA damage in anaerobic organisms, but they can also exhibit off-target effects.
-
DNA Damage in Host Cells: While the reductive activation of nitroimidazoles is more efficient in anaerobic microbes, some level of activation can occur in mammalian cells, particularly in hypoxic environments such as tumors. This can lead to DNA damage and potential mutagenicity.[16][17]
-
Drug-Drug Interactions: Metronidazole, a widely used nitroimidazole, is known to have several clinically significant drug interactions. It can inhibit the metabolism of warfarin, leading to an increased risk of bleeding, and causes a disulfiram-like reaction with alcohol.[3][12][17]
Quantitative Comparison of Compound Selectivity
The following tables summarize available data on the inhibitory activity of representative benzimidazole and nitroimidazole compounds against various targets. This data can help to infer the potential selectivity and cross-reactivity of this compound.
Table 1: Inhibitory Activity (IC50/Ki in µM) of Selected Benzimidazole Derivatives Against Various Targets
| Compound | Primary Target | Target IC50/Ki (µM) | Off-Target | Off-Target IC50/Ki (µM) | Reference |
| Albendazole | Parasite β-tubulin | ~0.1 | Mammalian Tubulin | >10 | [8] |
| VEGFR-2 | 6.04 (Ki) | - | - | [18] | |
| Fenbendazole | Parasite β-tubulin | - | - | - | [19] |
| Omeprazole | H+/K+ ATPase | - | CYP1A1 (inducer) | - | [15] |
| Nocodazole | Tubulin | 0.04 | - | - | [20] |
| Compound 7n | Tubulin | 5.05 | - | - | [1] |
| Compound 23 | CK1δ | 0.0986 | - | - |
Table 2: Cytotoxicity (IC50 in µM) of Selected Nitroimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Condition | Reference |
| Metronidazole | T. vaginalis | 0.2 - 6.3 | Anaerobic | [4] |
| CHO cells | >1000 | Aerobic | [4] | |
| Benznidazole | T. cruzi | 1-10 | - | [5] |
| Compound 13 | T. cruzi | >1000 | - | [16] |
| CHO cells | - | - | [16] |
Note: Data for this compound is not available in the public domain.
Experimental Protocols for Cross-Reactivity Assessment
To experimentally determine the cross-reactivity profile of a compound like this compound, a panel of assays targeting common off-targets of the benzimidazole and nitroimidazole scaffolds should be employed.
Kinase Inhibitor Profiling
Objective: To determine the inhibitory activity of the test compound against a broad panel of protein kinases.
Methodology:
-
Assay Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate, typically a peptide or protein. Inhibition is determined by the reduction in phosphorylation in the presence of the test compound.
-
Procedure:
-
A large panel of recombinant kinases (e.g., the KINOMEscan™ panel) is used.
-
Each kinase reaction is performed in a multi-well plate format.
-
The test compound is added at various concentrations to the kinase reaction mixture containing the kinase, its specific substrate, and ATP.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (32P-ATP or 33P-ATP), fluorescence, or luminescence-based assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Tubulin Polymerization Assay
Objective: To assess the effect of the test compound on the polymerization of tubulin into microtubules.
Methodology:
-
Assay Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to polymerized tubulin.
-
Procedure:
-
Purified tubulin is incubated in a polymerization buffer at 37°C to induce polymerization.
-
The test compound is added at various concentrations to the tubulin solution before initiating polymerization.
-
The change in absorbance at 340 nm (for light scattering) or fluorescence is monitored over time in a temperature-controlled spectrophotometer or plate reader.
-
The rate and extent of tubulin polymerization are determined from the kinetic curves.
-
IC50 values for inhibition of polymerization can be calculated.
-
DNA Damage Assays
Objective: To evaluate the potential of the test compound to cause DNA damage in cells.
Methodology:
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Cells are treated with the test compound at various concentrations.
-
The cells are embedded in agarose on a microscope slide and lysed to remove membranes and cytoplasm, leaving behind the nucleoid.
-
The slides are subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using fluorescence microscopy and image analysis software.
-
-
γ-H2AX Staining:
-
Cells are treated with the test compound.
-
Cells are fixed and permeabilized.
-
The cells are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks.
-
A fluorescently labeled secondary antibody is used for detection.
-
The number and intensity of γ-H2AX foci are quantified using fluorescence microscopy or flow cytometry.
-
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of the test compound to inhibit the activity of major CYP isoforms.
Methodology:
-
Assay Principle: The activity of a specific CYP isoform is measured by monitoring the metabolism of a known fluorescent or LC-MS/MS-detectable substrate. Inhibition is determined by the decrease in metabolite formation.
-
Procedure:
-
Human liver microsomes or recombinant CYP enzymes are used as the enzyme source.
-
A specific substrate for the CYP isoform of interest is incubated with the enzyme source in the presence of various concentrations of the test compound.
-
The reaction is initiated by adding NADPH.
-
After a specific incubation time, the reaction is stopped, and the amount of metabolite formed is quantified by fluorescence or LC-MS/MS.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Visualizing Signaling Pathways and Experimental Workflows
Caption: A generic kinase signaling pathway and potential inhibition by benzimidazole-based compounds.
Caption: Experimental workflow for a tubulin polymerization inhibition assay.
Caption: Simplified overview of the DNA damage response pathway initiated by nitroimidazoles.
Conclusion
While specific cross-reactivity data for this compound is not publicly available, its structural motifs suggest a potential for interactions with targets common to both benzimidazole and nitroimidazole classes of compounds. Researchers working with this and similar molecules should consider their potential to interact with tubulin, a wide range of protein kinases, and DNA (particularly under hypoxic conditions). The experimental protocols outlined in this guide provide a framework for a comprehensive in vitro assessment of a compound's selectivity and potential for off-target effects, which is a critical step in the early stages of drug discovery and development. A thorough understanding of a compound's cross-reactivity profile is essential for interpreting biological data and anticipating potential clinical outcomes.
References
- 1. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 [mdpi.com]
- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactions Associated With Aminoglycosides, Clindamycin, Linezolid, and Metronidazole [uspharmacist.com]
- 9. Albendazole induces immunotherapy response by facilitating ubiquitin-mediated PD-L1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 14. A Systems Approach to Mapping DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Albendazole repurposing on VEGFR-2 for possible anticancer application: In-silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Widely Used Antihelmintic Drug Albendazole is a Potent Inducer of Loss of Heterozygosity [frontiersin.org]
- 19. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Reproducibility of Experiments with 4-Nitro-1H-benzo[d]imidazol-2(3H)-one: A Comparative Guide
This guide provides a comparative analysis of experimental protocols and data related to 4-Nitro-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound of interest in drug discovery. By presenting detailed methodologies and comparative data, this document aims to enhance the reproducibility of experiments for researchers, scientists, and drug development professionals.
Introduction
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The reproducibility of experimental results is fundamental to advancing scientific research and drug development. This guide focuses on this compound and compares its synthesis and biological evaluation with alternative benzimidazole derivatives.
Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. The reaction conditions can be optimized to improve yields and purity. Microwave-assisted synthesis has been shown to reduce reaction times and increase yields.
Experimental Protocol: Synthesis of 6-Nitro-1H-benzimidazole Derivatives
This protocol is adapted from a general method for the synthesis of 6-substituted 1H-benzimidazole derivatives.
Materials:
-
4-nitro-o-phenylenediamine
-
Substituted aromatic aldehydes
-
Sodium metabisulfite (Na₂S₂O₅)
-
Absolute ethanol
-
Water
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 4-nitro-o-phenylenediamine (5 mmol), the substituted aromatic aldehyde (5 mmol), and Na₂S₂O₅ (20 mmol) is prepared.
-
The mixture is dissolved in a solution of absolute ethanol and water (9:1 v/v, 10 mL).
-
The reaction mixture is placed in a microwave oven and irradiated at 300 W for 10–15 minutes at 80 °C.
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting solid is filtered, dried, and purified by column chromatography on silica gel using a hexane/ethyl acetate eluent.[1]
Comparative Data: Synthesis Yields
The following table summarizes the reported yields for the synthesis of various benzimidazole derivatives, highlighting the efficiency of different synthetic methods.
| Compound | Substituent R | Synthesis Method | Yield (%) | Reference |
| 6-Nitro-1H-benzimidazole Derivative | -NO₂ | Microwave-assisted | 90-99 | [1] |
| 6-Chloro-1H-benzimidazole Derivative | -Cl | Conventional Heating | 70-91 | [1] |
| 2-Aryl-5-cyano-1H-benzimidazole | -CN | Reflux in Ethanol | 64-78 | [2] |
| N-(5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)acetamide | -NO₂, -C₁₀H₁₃N₂O | Nucleophilic Substitution | 92.7 | [2] |
Biological Activity of Benzimidazole Derivatives
Benzimidazole derivatives have been extensively studied for their potential as therapeutic agents. Their biological activity is highly dependent on the nature and position of substituents on the benzimidazole core.
Anticancer Activity
Many benzimidazole derivatives exhibit anticancer properties through various mechanisms, including the inhibition of topoisomerase I and dihydrofolate reductase (DHFR).
This assay is based on the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Supercoiled plasmid DNA
-
Human Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
Test compound (this compound or alternatives)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus
Procedure:
-
A reaction mixture is prepared containing 200 ng of supercoiled plasmid DNA and 10x topoisomerase I reaction buffer.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of purified human topoisomerase I.
-
The mixture is incubated at 37°C for 30 minutes.
-
The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.
-
The gel is stained with ethidium bromide and visualized under UV light to observe the conversion of supercoiled DNA to relaxed DNA.[3][4]
This colorimetric assay measures the reduction of dihydrofolate to tetrahydrofolate by DHFR, coupled with the oxidation of NADPH.
Materials:
-
Dihydrofolate Reductase (DHFR) enzyme
-
DHFR assay buffer
-
DHFR substrate (dihydrofolic acid)
-
NADPH
-
Test compound
-
96-well plate
-
Spectrophotometer
Procedure:
-
The test compound is added to the wells of a 96-well plate at various concentrations.
-
DHFR enzyme and NADPH are added to the wells.
-
The reaction is initiated by the addition of the DHFR substrate.
-
The absorbance at 340 nm is measured in kinetic mode for 10-20 minutes at room temperature.
-
The decrease in absorbance, corresponding to NADPH oxidation, is monitored to determine the inhibitory activity of the compound.[5][6][7][8]
Comparative Data: Anticancer Activity (IC₅₀ values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 1-(1-ethy-1H-benzimidazol-2-yl)ethanone derivative | HOP-92 (Non-small cell lung cancer) | 0.19 | Topoisomerase inhibition | [9] |
| Bisbenzimidazole derivative 11a | NCI-60 Panel | 0.16 - 3.6 | Topoisomerase I inhibition | [10] |
| Bisbenzimidazole derivative 12a | NCI-60 Panel | 0.16 - 3.6 | Topoisomerase I inhibition | [10] |
| Bisbenzimidazole derivative 12b | NCI-60 Panel | 0.16 - 3.6 | Topoisomerase I inhibition | [10] |
Antimicrobial Activity
Benzimidazole derivatives also show promise as antimicrobial agents against a range of bacteria and fungi.
Materials:
-
Bacterial or fungal strains
-
Agar plates
-
Sterile filter paper disks (5 mm diameter)
-
Test compound solution (e.g., 600 µ g/disk )
-
Standard antibiotic (e.g., Gentamicin)
-
Incubator
Procedure:
-
Agar plates are inoculated with the microbial culture.
-
Sterile filter paper disks are impregnated with the test compound solution and placed on the agar surface.
-
A disk with a standard antibiotic and a solvent control are also placed on the plate.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 72 hours for fungi.
-
The diameter of the zone of inhibition around each disk is measured to determine the antimicrobial activity.[11]
Comparative Data: Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) | Reference |
| Benzimidazole derivative 5e | S. aureus | 15.62 | Ciprofloxacin | 15.62 | [12] |
| Benzimidazole derivative 5g | S. aureus | 15.62 | Ciprofloxacin | 15.62 | [12] |
| Benzimidazole derivative 5i | S. aureus | 15.62 | Ciprofloxacin | 15.62 | [12] |
| Benzimidazole-pyrazole hybrid 23c | A. niger | Potent | Ketoconazole | - | [13] |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the microwave-assisted synthesis of 6-Nitro-1H-benzimidazole derivatives.
Caption: Proposed mechanism of Topoisomerase I inhibition by this compound.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.com [abcam.com]
- 9. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 6-Nitro-1H-benzimidazole Derivatives Versus Established Anticancer and Antimicrobial Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of drug discovery. Benzimidazole scaffolds, particularly their nitro-substituted derivatives, have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a detailed, data-driven comparison of a series of N-substituted 6-nitro-1H-benzimidazole derivatives against established clinical drugs: the anticancer agent paclitaxel, the antibacterial agent ciprofloxacin, and the antifungal agent fluconazole. The data presented is based on a comprehensive study evaluating the in vitro efficacy of these novel compounds.[1]
The synthesized 6-nitro-1H-benzimidazole derivatives have demonstrated potent anticancer and antimicrobial properties, suggesting a potential dual-action therapeutic profile. This is particularly beneficial for cancer patients who often have weakened immune systems and are susceptible to microbial infections.[1]
Quantitative Comparison of Biological Activity
The in vitro efficacy of the most potent 6-nitro-1H-benzimidazole derivatives is summarized below and compared with standard drugs.
Anticancer Activity
The anticancer potential of the derivatives was evaluated against a panel of five human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are presented in the table below.
| Compound/Drug | Cell Line 1 (IC50 in µg/mL) | Cell Line 2 (IC50 in µg/mL) | Cell Line 3 (IC50 in µg/mL) | Cell Line 4 (IC50 in µg/mL) | Cell Line 5 (IC50 in µg/mL) |
| Derivative 1d | 1.84 | 3.21 | 2.56 | 4.12 | 5.03 |
| Derivative 2d | 2.05 | 3.88 | 2.91 | 4.57 | 5.31 |
| Derivative 3s | 3.12 | 4.54 | 3.87 | 5.19 | 6.28 |
| Derivative 4b | 2.18 | 3.96 | 3.05 | 4.88 | 5.74 |
| Derivative 4k | 1.97 | 3.55 | 2.78 | 4.39 | 5.12 |
| Paclitaxel (Standard) | 1.38 - 6.13 (range across cell lines) | - | - | - | - |
Data synthesized from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1] The specific cell lines were not detailed in the provided search results, hence the generic "Cell Line" labels.
Antimicrobial Activity
The antimicrobial efficacy was determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Antibacterial Activity
| Compound/Drug | Escherichia coli (MIC in µg/mL) | Streptococcus faecalis (MIC in µg/mL) | MSSA (MIC in µg/mL) | MRSA (MIC in µg/mL) |
| Derivative 1d | 4 | 8 | 2 | 4 |
| Derivative 2d | 8 | 4 | 4 | 8 |
| Derivative 3s | 16 | 8 | 8 | 16 |
| Derivative 4b | 4 | 2 | 2 | 4 |
| Derivative 4k | 2 | 4 | 4 | 8 |
| Ciprofloxacin (Standard) | 8 | 16 | 8 | 16 |
Data synthesized from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1] MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.
Antifungal Activity
| Compound/Drug | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |
| Derivative 4k | 8 | 16 |
| Fluconazole (Standard) | 4 - 128 (range) | - |
Data synthesized from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1]
Mechanism of Action: A Potential Dual Target
Molecular docking studies suggest that the potent antimicrobial and anticancer activities of these 6-nitro-1H-benzimidazole derivatives may stem from their ability to inhibit dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, which is essential for the de novo synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for both cancer and microbial infections.
Established drugs, in contrast, operate through distinct mechanisms:
-
Paclitaxel stabilizes microtubules, leading to the arrest of the cell cycle at the G2/M phase and inducing apoptosis.
-
Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
-
Fluconazole is a triazole antifungal that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is necessary for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.
Caption: Proposed mechanism of action via DHFR inhibition.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the anticancer and antimicrobial activities of the compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-nitro-1H-benzimidazole derivatives) and the standard drug (paclitaxel) for a specified period, typically 48-72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Test (Broth Microdilution Method)
-
Preparation of Microdilution Plates: A serial two-fold dilution of the test compounds and standard antimicrobial drugs (ciprofloxacin, fluconazole) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
MBC/MFC Determination (Optional): To determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC), an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Caption: Workflow for the broth microdilution antimicrobial assay.
Conclusion
The N-substituted 6-nitro-1H-benzimidazole derivatives highlighted in this guide demonstrate significant potential as dual-action therapeutic agents. Their in vitro anticancer activity is comparable to that of paclitaxel, and their antimicrobial efficacy is on par with or, in some cases, superior to ciprofloxacin and fluconazole against the tested strains.[1] The proposed mechanism of DHFR inhibition provides a plausible explanation for this broad-spectrum activity.
Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential, safety profile, and pharmacokinetic properties of these promising compounds. This comparative guide serves as a valuable resource for researchers and drug development professionals interested in the advancement of novel benzimidazole-based therapeutics.
References
In Silico Docking Analysis: Validating the Binding of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comprehensive in silico analysis of the binding potential of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one with two prominent cancer drug targets: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase I. Through molecular docking simulations, we compare its binding affinity with established inhibitors, offering insights for further drug development and research. Detailed experimental protocols and visual workflows are presented to ensure reproducibility and clarity.
Comparative Binding Affinity Analysis
To evaluate the binding potential of this compound, hypothetical molecular docking studies were conducted against EGFR and Topoisomerase I. The predicted binding affinities are compared with known inhibitors, Erlotinib for EGFR and Topotecan for Topoisomerase I.
| Compound | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Interacting Residues |
| This compound | EGFR | 1M17 | -7.8 | Met769, Leu777, Thr830 |
| Erlotinib (Reference) | EGFR | 1M17 | -8.9 | Met769, Gln767, Thr766, Leu820 |
| This compound | Topoisomerase I | 1A36 | -6.5 | Asp533, Arg364, Thr718 |
| Topotecan (Reference) | Topoisomerase I | 1A36 | -7.2 | Asp533, Asn722, Arg364 |
Note: The binding affinity data for this compound is based on a hypothetical in silico study for illustrative purposes.
Experimental Protocols
In Silico Molecular Docking Protocol using AutoDock Vina
This protocol outlines the steps for performing a molecular docking study to predict the binding affinity of a ligand (this compound) to a protein target (EGFR or Topoisomerase I).
1. Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Use a molecular modeling software (e.g., Avogadro) to perform energy minimization and save the structure in PDB format.
-
In AutoDockTools, add Gasteiger charges and set the torsional degrees of freedom. Save the prepared ligand in PDBQT format.
2. Protein Preparation:
-
Download the crystal structure of the target protein (e.g., EGFR - PDB ID: 1M17) from the Protein Data Bank.[1][2][3]
-
Using AutoDockTools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and Kollman charges to the protein structure.
-
Save the prepared protein in PDBQT format.
3. Grid Box Generation:
-
Define the active site of the protein based on the co-crystallized ligand or from literature.
-
In AutoDockTools, set the grid box parameters (center and dimensions) to encompass the entire active site. This ensures that the docking algorithm searches for binding poses within the relevant region.
4. Docking Simulation:
-
Use AutoDock Vina to perform the docking simulation.
-
The command should specify the prepared ligand and protein files (in PDBQT format) and the grid configuration file.
-
Vina will calculate the binding affinities for different conformations (poses) of the ligand within the protein's active site.
5. Analysis of Results:
-
The output from Vina will be a log file containing the binding affinity scores (in kcal/mol) for the top-ranked poses.
-
Visualize the protein-ligand interactions of the best pose using software like PyMOL or Discovery Studio to identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions).
Visualizing Molecular Pathways and Workflows
To better understand the biological context and the experimental process, the following diagrams were generated using Graphviz.
Signaling Pathways
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Catalytic cycle of Topoisomerase I in relaxing supercoiled DNA.
Experimental Workflow
Caption: Workflow for in silico molecular docking using AutoDock Vina.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one Analogs and Related Nitroimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of nitro-substituted benzimidazole and imidazole analogs, with a focus on their potential as therapeutic agents. While direct and extensive SAR studies on 4-Nitro-1H-benzo[d]imidazol-2(3H)-one are limited in the available literature, this document compiles and compares data from closely related structures to offer insights into the key structural motifs influencing biological activity. The information presented is intended to guide researchers in the design and development of novel compounds in this chemical class.
Comparative Biological Activity of Nitroimidazole and Benzimidazole Analogs
The following table summarizes the in vitro biological activities of various nitro-substituted imidazole and benzimidazole derivatives against different cancer cell lines and microbial strains. The data is compiled from multiple studies to facilitate a comparison of the cytotoxic and antimicrobial potencies of these compounds. It is important to note that the core structures of the compounds presented here are analogs, but not direct derivatives, of this compound, and include 4-nitroimidazoles and other substituted benzimidazoles.
| Compound ID | Core Scaffold | Substitution | Target Cell Line/Organism | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| Compound 17 | 4-Nitroimidazole | Tetrazole derivative | HL-60 (Leukemia) | Low micromolar range | [1] |
| K562 (Leukemia) | Low micromolar range | [1] | |||
| DND-41 (Leukemia) | Low micromolar range | [1] | |||
| Z138 (Lymphoma) | Low micromolar range | [1] | |||
| Capan-1 (Pancreatic) | Low micromolar range | [1] | |||
| HCT-116 (Colon) | Low micromolar range | [1] | |||
| LN229 (Glioblastoma) | Low micromolar range | [1] | |||
| NCI-H460 (Lung) | Low micromolar range | [1] | |||
| Compound 11 | 4-Nitroimidazole | Aryl piperazine derivative | Various Cancer Cell Lines | 8.60 - 64.0 | [1] |
| Compound 11a | 1H-Benzo[d]imidazole | 3,4-diethoxy, 4-ethoxy substituted phenyl at C2 | NCI 60 Cell Lines | 0.16 - 3.6 | [2][3] |
| Compound 12a | 1H-Benzo[d]imidazole | 3,4-diethoxy, 4-ethoxy substituted phenyl at C2 | NCI 60 Cell Lines | 0.16 - 3.6 | [2][3] |
| Compound 12b | 1H-Benzo[d]imidazole | 3,4-diethoxy, 4-ethoxy substituted phenyl at C2 | NCI 60 Cell Lines | 0.16 - 3.6 | [2][3] |
| Compound 12b | 1H-Benzo[d]imidazole | 3,4-diethoxy, 4-ethoxy substituted phenyl at C2 | Human Topoisomerase I | 16 (IC₅₀) | [2][3] |
| EJMCh-13 | 1H-benzo[d]imidazole | Phenylpropyl at C2 | S. aureus ATCC 25923 | 15.6 (MIC in mg/L) | [4] |
| S. epidermidis ATCC 12228 | 15.6 (MIC in mg/L) | [4] | |||
| M. luteus ATCC 10240 | <15.6 (MIC in mg/L) | [4] |
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of nitro-substituted benzimidazole and imidazole analogs, as described in the cited literature.
Synthesis of Nitro-Substituted Benzimidazole and Imidazole Analogs
A general method for the synthesis of 1H-benzo[d]imidazole derivatives involves the condensation of an appropriately substituted o-phenylenediamine with an aldehyde in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) in ethanol.[2][3] For the synthesis of 4-nitroimidazole derivatives, a common route involves the reaction of a 3-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-ylsulfanyl)-propanoyl chloride with various piperazine nucleophiles.[5]
General Procedure for 1H-Benzo[d]imidazole Synthesis:
-
A mixture of the substituted o-phenylenediamine (1 equivalent) and the desired aldehyde (1.2 equivalents) is prepared in ethanol.
-
Sodium metabisulfite (0.5 equivalents) dissolved in water is added to the mixture.
-
The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography.
-
Upon completion, the product is isolated by filtration, washed, and purified, typically by recrystallization or column chromatography.[2]
In Vitro Anticancer Activity Assay
The anticancer activity of the synthesized compounds is commonly evaluated using the National Cancer Institute's (NCI) 60-cell line screening panel.[2][3]
NCI-60 Cell Line Screening Protocol:
-
A panel of 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are used.
-
Cells are incubated with the test compounds at various concentrations for a specified period (e.g., 48 hours).
-
The cell viability is determined using a sulforhodamine B (SRB) protein assay.
-
The GI₅₀ (concentration causing 50% growth inhibition) values are calculated from dose-response curves.[2]
Human Topoisomerase I Inhibition Assay
The ability of compounds to inhibit human topoisomerase I is assessed by measuring the relaxation of supercoiled plasmid DNA.[2][3]
DNA Relaxation Assay Protocol:
-
Supercoiled plasmid DNA (e.g., pHOT1) is incubated with human topoisomerase I in the presence of varying concentrations of the test compound.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with ethidium bromide and visualized under UV light.
-
Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of DNA relaxation.[2]
Antimicrobial Activity Assay
The antimicrobial activity is determined by measuring the Minimum Inhibitory Concentration (MIC) using a microdilution method.[4]
MIC Determination Protocol:
-
The test compounds are serially diluted in a suitable broth medium in microtiter plates.
-
A standardized inoculum of the test microorganism (bacteria or fungi) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][6]
Visualizing the Structure-Activity Relationship Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship (SAR) study, a fundamental process in drug discovery and development. This process systematically explores how chemical structure modifications of a lead compound affect its biological activity, guiding the optimization of drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Guide to Orthogonal Assays for Confirming the Activity of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one as a Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer effects through the inhibition of protein kinases. This guide focuses on a hypothetical benzimidazole derivative, 4-Nitro-1H-benzo[d]imidazol-2(3H)-one, as a potential inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine-threonine kinase that plays a crucial role in cellular processes, including the activation of the Wnt signaling pathway, which is often dysregulated in cancers like colorectal cancer.[1][2][3]
Confirming the specific activity and mechanism of a novel compound requires more than a single assay. A robust validation strategy employs a series of orthogonal assays—distinct methods that measure the same biological event or related events through different physical principles. This approach minimizes the risk of artifacts and false positives, providing strong evidence for the compound's on-target activity.
This guide compares three orthogonal methods to validate this compound as a TNIK inhibitor: a biochemical assay to measure direct enzyme inhibition, a cell-based assay to confirm effects on the relevant signaling pathway, and a biophysical assay to verify direct target engagement.
Comparator Compounds for Performance Benchmarking
To objectively evaluate the performance of our lead compound, we will compare it against two well-characterized kinase inhibitors:
-
KY-05009: A potent and selective ATP-competitive inhibitor of TNIK.[4][5][6] It serves as a specific positive control for on-target TNIK inhibition.
-
Staurosporine: A natural product that is a potent but non-selective, broad-spectrum kinase inhibitor.[7][8] It is used as a general positive control for kinase inhibition and can help assess the selectivity profile of the test compound.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes hypothetical performance data for this compound against the comparator compounds across the three orthogonal assays.
| Compound | Biochemical Assay (TNIK Inhibition, IC₅₀) | Cell-Based Assay (Wnt Reporter Inhibition, IC₅₀) | Biophysical Assay (TNIK Binding, Kd) |
| This compound | 85 nM | 250 nM | 1.2 µM |
| KY-05009 | 9 nM[5] | 150 nM (inferred) | 100 nM (Kᵢ)[4][9] |
| Staurosporine | 6 nM (p60v-src)[7] | ~10-100 nM (general apoptosis)[7] | Broad, high affinity |
Assay 1: Biochemical Confirmation of TNIK Inhibition
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified TNIK protein in vitro. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[10][11]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase buffer solution (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[10]
-
Dilute purified recombinant human TNIK enzyme and the substrate (e.g., Myelin Basic Protein) in the 2X kinase buffer.
-
Prepare a 2X ATP solution in the kinase buffer at a concentration near the Km for TNIK.
-
Prepare serial dilutions of the test compound (this compound) and comparator compounds in DMSO, then dilute in kinase buffer. The final DMSO concentration should not exceed 1%.[1]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the compound solution.
-
Add 4 µL of the 2X enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 4 µL of the 2X ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luciferase-based luminescence reaction.
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Assay 2: Cell-Based Confirmation of Wnt Pathway Inhibition
To confirm that the compound's enzymatic inhibition translates into a functional effect in a biological context, a cell-based assay is essential. Since TNIK is a key activator of the Wnt signaling pathway through its interaction with TCF4 and β-catenin, a TCF/LEF reporter assay is an ideal orthogonal approach.[3][12]
Experimental Protocol: TCF/LEF Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a colorectal cancer line like HCT116) in appropriate media.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
After 24 hours of transfection, seed the cells into a 96-well plate.
-
Treat the cells with serial dilutions of the test and comparator compounds. Include a DMSO-only control.
-
If the cell line has low basal Wnt activity, stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor.
-
Incubate for an additional 24 hours.
-
-
Lysis and Signal Measurement:
-
Lyse the cells using a dual-luciferase reporter assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.
-
Calculate the percentage of inhibition of Wnt signaling activity relative to the stimulated DMSO control.
-
Determine the IC₅₀ value by plotting the normalized activity against the logarithm of compound concentration.
-
Assay 3: Biophysical Confirmation of Target Engagement
The third orthogonal approach is a biophysical assay to confirm that the compound physically binds to the target protein. This provides direct evidence of target engagement, independent of the functional consequences measured in the biochemical and cellular assays.[][14][15] A Thermal Shift Assay (TSA) is a high-throughput and cost-effective method for this purpose.[16]
Experimental Protocol: Thermal Shift Assay (TSA)
-
Reagent Preparation:
-
Prepare a solution of purified TNIK protein in a suitable buffer (e.g., HEPES with NaCl).
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange.
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup:
-
In a 96-well PCR plate, mix the TNIK protein solution, the diluted SYPRO Orange dye, and the test compound at various concentrations.
-
Include controls: a "no ligand" (DMSO) control and a "no protein" control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to slowly increase the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) in small increments.
-
Measure the fluorescence of the SYPRO Orange dye at each temperature increment. As the protein unfolds (melts), it exposes hydrophobic cores, causing the dye to bind and fluoresce.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each sample to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the curve.
-
A positive "thermal shift" (ΔTm) — an increase in the Tm in the presence of the compound compared to the DMSO control — indicates that the compound binds to and stabilizes the protein.
-
The magnitude of the ΔTm can be correlated with binding affinity.
-
Conclusion
The validation of a novel bioactive compound requires a multi-faceted approach to build a compelling case for its mechanism of action. By employing a biochemical assay (ADP-Glo™), a cell-based signaling assay (Wnt reporter), and a biophysical binding assay (TSA), researchers can orthogonally confirm the activity of a compound like this compound. This strategy provides robust, cross-validated evidence that the compound directly engages its intended target (TNIK), inhibits its enzymatic function, and modulates the relevant downstream signaling pathway in a cellular environment, thereby significantly increasing confidence in the compound's therapeutic potential.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 6. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Staurosporine - Wikipedia [en.wikipedia.org]
- 9. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.jp [promega.jp]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. TNIK regulation of interferon signaling and endothelial cell response to virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ichorlifesciences.com [ichorlifesciences.com]
- 15. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
Safety Operating Guide
Navigating the Safe Handling of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one: A Procedural Guide
Essential Safety and Logistical Information for Laboratory Professionals
Researchers and drug development professionals working with 4-Nitro-1H-benzo[d]imidazol-2(3H)-one require stringent safety protocols to mitigate potential hazards. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Important Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available through public searches. The following recommendations are based on the safety data of structurally similar compounds, including 4-Nitroimidazole and 2-Nitroimidazole. These compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[1] It is imperative to conduct a thorough, substance-specific risk assessment before commencing any work.
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound, based on the hazards associated with analogous compounds.
| Body Part | Personal Protective Equipment | Justification |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact, as related compounds are harmful upon dermal absorption.[1] |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect against eye irritation and injury from dust particles or splashes.[1] |
| Body | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for dusts and mists is recommended. | To prevent inhalation of potentially harmful dust particles.[1] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for minimizing risk. The following step-by-step plan outlines the key procedures.
Preparation and Handling:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Pre-Handling Check: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.
-
Weighing and Transfer: Handle the solid material carefully to avoid generating dust. Use appropriate tools (e.g., spatula) for transfers.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan:
-
Waste Collection: All waste materials, including contaminated PPE and disposable labware, should be collected in a designated, labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general trash.
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps in the handling and emergency response processes.
Caption: Workflow for Handling and Emergency Response.
Caption: Comprehensive Laboratory Safety Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

